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  • Product: 6-Methylazepane-2,4-dione
  • CAS: 29520-89-6

Core Science & Biosynthesis

Foundational

6-Methylazepane-2,4-dione CAS 29520-89-6 physical and chemical properties

An In-Depth Technical Guide to 6-Methylazepane-2,4-dione (CAS 29520-89-6) Introduction 6-Methylazepane-2,4-dione is a heterocyclic organic compound featuring a seven-membered lactam (azepane) ring scaffold. The presence...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 6-Methylazepane-2,4-dione (CAS 29520-89-6)

Introduction

6-Methylazepane-2,4-dione is a heterocyclic organic compound featuring a seven-membered lactam (azepane) ring scaffold. The presence of two carbonyl groups at the 2- and 4-positions, forming a β-dicarbonyl system within the cyclic amide structure, imparts unique chemical properties and reactivity. This makes it a molecule of significant interest for researchers in synthetic organic chemistry and drug development. Its structural motifs are found in various biologically active compounds, suggesting its potential as a versatile building block for creating novel chemical entities. This guide provides a comprehensive overview of its known properties, inferred chemical behavior, and practical considerations for its use in a research setting.

Core Physicochemical Properties

The fundamental identity and characteristics of 6-Methylazepane-2,4-dione are established by its chemical formula and computed molecular properties. While extensive experimental data such as melting and boiling points are not widely published, computational models provide valuable insights into its behavior.

Table 1: Chemical Identifiers and Basic Properties
PropertyValueSource
IUPAC Name 6-methylazepane-2,4-dione[1]
CAS Number 29520-89-6[1]
Molecular Formula C₇H₁₁NO₂[1][2]
Molecular Weight 141.17 g/mol [1]
Exact Mass 141.078978594 Da[1]
Canonical SMILES CC1CC(=O)CC(=O)NC1[1]
InChI Key ZWNPDHZUUNKFDT-UHFFFAOYSA-N[1][2]
Table 2: Computed Physicochemical Data

These values are computationally predicted and are critical for anticipating the molecule's behavior in various chemical environments, such as its solubility and membrane permeability in drug discovery contexts.

PropertyValueSource
XLogP3-AA 0[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 0[1]
Topological Polar Surface Area 46.2 Ų[1]

Caption: 2D Structure of 6-Methylazepane-2,4-dione.

Spectroscopic Profile: Elucidating the Structure

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. Predicted collision cross-section (CCS) values are particularly useful for advanced techniques like ion mobility-mass spectrometry, aiding in structural confirmation.

Table 3: Predicted Collision Cross Section (CCS) for Adducts

Adduct Ion m/z (Mass/Charge) Predicted CCS (Ų)
[M+H]⁺ 142.08626 123.2
[M+Na]⁺ 164.06820 128.3
[M-H]⁻ 140.07170 125.1
[M+NH₄]⁺ 159.11280 141.4

Data sourced from PubChemLite, calculated using CCSbase.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. Key expected resonances include a doublet for the methyl (CH₃) group, multiplets for the aliphatic protons (CH and CH₂) on the azepane ring, and a broad singlet for the amide proton (NH), which may exchange with D₂O. The protons on the carbon between the two carbonyls (C3) are expected to be deshielded.

  • ¹³C NMR: The carbon NMR spectrum should display seven distinct signals. The most downfield signals would correspond to the two carbonyl carbons (C2 and C4). The remaining five signals would appear in the aliphatic region, corresponding to the methyl carbon and the four other carbons of the azepane ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 6-Methylazepane-2,4-dione, the spectrum would be characterized by:

  • N-H Stretching: A moderate to strong band around 3200 cm⁻¹, characteristic of the amide N-H bond.

  • C-H Stretching: Bands in the 2850-3000 cm⁻¹ region from the aliphatic C-H bonds.

  • C=O Stretching: Two distinct and strong absorption bands in the 1650-1750 cm⁻¹ region. One band corresponds to the amide carbonyl (C2), typically at a lower wavenumber (around 1670 cm⁻¹), while the other corresponds to the ketone carbonyl (C4), typically at a higher wavenumber (around 1710 cm⁻¹).

Synthesis, Reactivity, and Research Potential

Proposed Synthetic Pathway

While specific, peer-reviewed synthesis protocols for 6-Methylazepane-2,4-dione are not prevalent in the literature, its structure suggests a plausible synthetic route via an intramolecular Dieckmann condensation. This reaction is a well-established method for forming cyclic β-keto esters and related structures. The causality behind this choice lies in its efficiency for forming five- and six-membered rings, and its applicability to seven-membered rings, albeit sometimes with lower yields.

A hypothetical, logical workflow would involve the synthesis of an N-acetoacetyl substituted β-amino acid ester, which would then undergo base-catalyzed cyclization.

Caption: Logical workflow for the safe handling of 6-Methylazepane-2,4-dione.

Conclusion

6-Methylazepane-2,4-dione (CAS 29520-89-6) is a compound with considerable untapped potential. Its combination of a lactam ring and a reactive β-dicarbonyl moiety makes it an attractive starting point for synthetic diversification and a promising scaffold for medicinal chemistry. While a comprehensive body of experimental data is yet to be established in the public domain, this guide provides a robust framework based on computed data, structural analogy, and established chemical principles. For researchers and drug development professionals, this molecule represents an opportunity for exploration, with the potential to serve as a key intermediate in the synthesis of novel and biologically active compounds. Adherence to rigorous safety protocols is essential when unlocking the potential of this and any other chemical entity.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 55288344, 6-Methylazepane-2,4-dione. PubChem. Available from: [Link]

  • PubChemLite. 6-methylazepane-2,4-dione (C7H11NO2). Available from: [Link]

  • Kishida Chemical Co., Ltd. Safety Data Sheet: Acetylacetone. Available from: [Link]

  • Organic Syntheses. Enantioselective Synthesis of 1,2:4,5-Diepoxypentanes. Available from: [Link]

  • Danilov, D. (2010). NMR spectroscopy applied in the identification of organic substances and medicinal drugs. MedEspera 2010. Available from: [Link]

  • Banerjee, S. Y., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Medicinal Chemistry. Available from: [Link]

  • European Journal of Modern Medicine and Practice. (2024). Preparation and Characterization of Some 1,3-Oxazepane-7,4-Dione Derivatives and Evaluation of their Biological Activity. Available from: [Link]

  • Sharma, M. G., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Diva-portal.org. Available from: [Link]

  • Banerjee, S. Y., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. University of Dundee Discovery Research Portal. Available from: [Link]

Sources

Exploratory

Structural characteristics of 6-Methylazepane-2,4-dione small molecule scaffold

An In-Depth Technical Guide to the 6-Methylazepane-2,4-dione Scaffold Abstract The azepane ring is a privileged seven-membered heterocyclic scaffold that is a core component of numerous FDA-approved drugs and biologicall...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the 6-Methylazepane-2,4-dione Scaffold

Abstract

The azepane ring is a privileged seven-membered heterocyclic scaffold that is a core component of numerous FDA-approved drugs and biologically active molecules.[1][2] Its inherent three-dimensional structure, synthetic accessibility, and conformational flexibility make it a highly attractive starting point for drug discovery campaigns.[1][3] This technical guide provides a detailed examination of the 6-Methylazepane-2,4-dione scaffold, a functionalized derivative with significant potential as a versatile building block. While specific experimental data for this exact molecule is limited in public literature, this document synthesizes established chemical principles and data from analogous structures to provide a comprehensive analysis of its structural characteristics, conformational behavior, potential synthetic routes, and reactivity. We will explore the key architectural features—the seven-membered lactam, the β-keto amide system, and the chiral methyl-substituted center—that define its chemical personality and potential for creating diverse molecular libraries.

Part I: Molecular and Structural Characteristics

The 6-Methylazepane-2,4-dione scaffold is a unique architecture combining several key features critical for molecular recognition and chemical manipulation. A thorough understanding of its structure is paramount for its effective use in medicinal chemistry.

Core Architecture

The molecule's foundation is the azepane ring, a seven-membered nitrogen-containing heterocycle. This is functionalized with two carbonyl groups at the C2 and C4 positions, creating a β-keto amide system. A methyl group at the C6 position introduces a chiral center, meaning the molecule exists as a pair of (R)- and (S)-enantiomers.

PropertyValueSource
Molecular Formula C₇H₁₁NO₂[4][5]
Molecular Weight 141.17 g/mol [4]
IUPAC Name 6-methylazepane-2,4-dione[4]
CAS Number 29520-89-6[4]
SMILES CC1CC(=O)CC(=O)NC1[4][5]
InChIKey ZWNPDHZUUNKFDT-UHFFFAOYSA-N[4]
Conformational Landscape

Unlike rigid five- or six-membered rings, seven-membered rings like azepane are conformationally flexible and dynamic.[6][7] The 6-Methylazepane-2,4-dione scaffold is expected to exist as a dynamic equilibrium of several low-energy conformers, primarily variations of chair, boat, and twist-boat forms.

The presence of the C6-methyl group provides a significant steric and electronic bias, influencing the conformational preference. To minimize steric strain (specifically 1,3-diaxial interactions), the methyl group will preferentially occupy a pseudo-equatorial position on the ring. The sp² hybridization of the C2 and C4 carbons introduces planar regions, further influencing the overall ring pucker. Understanding this conformational equilibrium is critical, as the specific three-dimensional shape presented by the scaffold will dictate its ability to bind to a biological target.

Chair Chair-like Boat Boat-like Chair->Boat TwistBoat Twist-Boat Chair->TwistBoat Boat->TwistBoat TwistChair Twist-Chair Boat->TwistChair TwistBoat->TwistChair TwistChair->Chair

Caption: Equilibrium of major azepane ring conformers.

Tautomerism

The β-dicarbonyl moiety within the scaffold allows for keto-enol tautomerism. The active methylene group at C3 is flanked by two electron-withdrawing carbonyl groups, increasing the acidity of its protons. This allows for the formation of two potential enol tautomers. The position of this equilibrium is influenced by factors such as solvent polarity, pH, and temperature. The enol form presents different hydrogen bonding capabilities and nucleophilicity, which can be exploited in synthetic design.

Keto Keto Form (6-Methylazepane-2,4-dione) Enol1 Enol Form 1 (4-hydroxy-6-methyl-2,5,6,7-tetrahydro-1H-azepin-2-one) Keto->Enol1 Enol2 Enol Form 2 (2-hydroxy-6-methyl-1,5,6,7-tetrahydro-4H-azepin-4-one) Keto->Enol2

Caption: Keto-enol tautomerism in the β-dione system.

Part II: Synthesis and Reactivity

While a specific, peer-reviewed synthesis for 6-Methylazepane-2,4-dione is not readily documented, a chemically sound pathway can be proposed based on established organic reactions.[8] The scaffold's rich functionality also provides numerous handles for chemical modification.

Proposed Synthetic Pathway: Intramolecular Dieckmann Condensation

A plausible route to the core scaffold involves an intramolecular Dieckmann condensation of a linear diester-amide precursor.[8] This approach builds the seven-membered ring through the formation of the C3-C4 bond.

Causality of Experimental Choices:

  • Step 1 (N-Acylation): This step constructs the linear precursor by forming an amide bond. Using an acyl chloride like adipoyl chloride is efficient, and a non-nucleophilic base (triethylamine) is used to scavenge the HCl byproduct without competing in the reaction.

  • Step 2 (Dieckmann Condensation): This is a classic base-catalyzed intramolecular condensation of a diester to form a β-keto ester. A strong, non-nucleophilic base like sodium ethoxide is used to deprotonate the α-carbon, initiating the cyclization.

  • Step 3 (Hydrolysis & Decarboxylation): The resulting β-keto ester is typically hydrolyzed under acidic conditions and heated to promote decarboxylation, yielding the final dione product.

start Linear Precursor (Diester-Amide) step1 Base-Catalyzed Intramolecular Cyclization (Dieckmann Condensation) start->step1 step2 Cyclic β-Keto Ester Intermediate step1->step2 step3 Acidic Hydrolysis & Decarboxylation step2->step3 end Final Product (6-Methylazepane-2,4-dione) step3->end

Caption: Proposed synthetic workflow via Dieckmann Condensation.

Chemical Reactivity and Derivatization Potential

The scaffold's value lies in its potential for derivatization at multiple sites. This allows for the systematic exploration of chemical space to develop structure-activity relationships (SAR).

  • N1-Position (Amide): The secondary amine of the lactam can be functionalized via N-alkylation or N-arylation to introduce substituents that can modulate physicochemical properties like solubility and lipophilicity or interact with specific protein residues.[1]

  • C3-Position (Active Methylene): The acidic protons at C3 can be removed by a base to form a nucleophilic enolate. This enolate can then react with various electrophiles in reactions such as alkylations, aldol condensations, and Michael additions, allowing for the introduction of diverse side chains.[9][10]

  • C4-Position (Ketone): The ketone at C4 is a versatile handle for modifications. It can undergo reductive amination to install new amino groups, Knoevenagel condensation to append complex side chains, or be reduced to a hydroxyl group, which can serve as a hydrogen bond donor or be further functionalized.[1]

cluster_0 6-Methylazepane-2,4-dione Core Core Scaffold N1 N-Alkylation N-Arylation N-Acylation N1->Core @ N1 C3 C-Alkylation Aldol Condensation Michael Addition C3->Core @ C3 C4 Reductive Amination Knoevenagel Condensation Reduction C4->Core @ C4

Caption: Key reactivity sites for scaffold derivatization.

Part III: Characterization and Analytical Protocols

Predicted Spectroscopic Signatures
  • ¹H NMR: The spectrum should display distinct signals corresponding to each unique proton environment. Key expected signals include: a doublet for the C6-methyl group, a multiplet for the C6-proton, and distinct signals for the methylene protons at C3, C5, and C7, often appearing as complex multiplets due to the ring's conformational flexibility. A broad singlet for the N-H proton is also expected.

  • ¹³C NMR: Seven distinct signals are expected. Two signals in the downfield region (>170 ppm) corresponding to the amide (C2) and ketone (C4) carbonyl carbons. The remaining five signals will be in the aliphatic region, corresponding to the five sp³-hybridized carbons of the ring.

  • IR Spectroscopy: The spectrum will be dominated by strong absorption bands for the carbonyl groups. The amide C=O stretch is expected around 1670 cm⁻¹, while the ketone C=O stretch should appear at a higher wavenumber, around 1700-1715 cm⁻¹. An N-H stretching band will be visible around 3200 cm⁻¹.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C₇H₁₁NO₂) by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺ or [M+Na]⁺).

Protocol: Computational Conformational Analysis

To gain insight into the scaffold's 3D structure and guide drug design, a computational conformational analysis can be performed. This protocol provides a self-validating workflow for identifying low-energy conformers.

Objective: To identify the most stable (lowest energy) three-dimensional conformations of 6-Methylazepane-2,4-dione.

Methodology:

  • 2D to 3D Conversion: Draw the 2D structure of the desired enantiomer (e.g., (R)-6-Methylazepane-2,4-dione) in a molecular modeling software package.

  • Initial 3D Generation: Convert the 2D sketch into an initial 3D structure.

  • Conformational Search:

    • Perform a systematic or random (e.g., Monte Carlo) conformational search using a molecular mechanics (MM) force field (e.g., MMFF94 or OPLS3e). This step explores the rotational space of the flexible ring to generate a large pool of possible conformers.

    • Rationale: MM methods are computationally inexpensive and are well-suited for broadly sampling the vast conformational space of a flexible molecule.

  • Geometry Optimization and Energy Minimization:

    • Each generated conformer is subjected to geometry optimization using the same MM force field to find its nearest local energy minimum.

  • Clustering and Selection: The optimized conformers are clustered based on root-mean-square deviation (RMSD). A representative structure from each of the lowest-energy clusters (e.g., within 5 kcal/mol of the global minimum) is selected for higher-level analysis.

  • Quantum Mechanics (QM) Refinement:

    • The selected low-energy conformers are re-optimized using a more accurate quantum mechanics method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

    • Rationale: DFT provides a more accurate description of electronic effects, leading to more reliable geometries and relative energies.

  • Analysis: Analyze the final optimized structures to determine the global minimum energy conformation and the relative energies of other low-lying conformers. This provides a picture of the likely 3D shapes the molecule will adopt in solution.

start Start: 2D Structure step1 Generate Initial 3D Structure start->step1 step2 Molecular Mechanics (MM) Conformational Search step1->step2 step3 Energy Minimize & Cluster Conformers step2->step3 step4 Select Low-Energy Representatives step3->step4 step5 Quantum Mechanics (DFT) Geometry Optimization step4->step5 end End: Final Low-Energy Conformational Ensemble step5->end

Caption: Workflow for computational conformational analysis.

Part IV: Biological Significance and Drug Discovery Potential

The azepane scaffold is a well-established "privileged structure" in medicinal chemistry, with over 20 FDA-approved drugs containing this motif.[9] These drugs span a wide range of therapeutic areas, including treatments for cancer, diabetes, and allergies, underscoring the scaffold's favorable ADME (absorption, distribution, metabolism, and excretion) properties and ability to interact with diverse biological targets.[1][2]

The 6-Methylazepane-2,4-dione core combines the proven azepane framework with a β-keto amide functionality. This dione system is also found in various bioactive molecules, including antimicrobials and anticonvulsants.[11][12] The combination of these features suggests high potential for this scaffold in several areas:

  • Enzyme Inhibitors: The carbonyl groups can act as hydrogen bond acceptors, and the overall rigidified, three-dimensional structure can fit into well-defined enzyme active sites.

  • CNS Agents: The azepane core is present in several centrally-acting agents. The polarity and size of the 6-Methylazepane-2,4-dione scaffold make it a plausible candidate for targeting CNS proteins.

  • Peptidomimetics: The lactam structure mimics a peptide bond, and the scaffold can be used to create constrained structures that mimic peptide secondary structures like β-turns.

The multiple points for derivatization allow for a systematic SAR exploration. By building a library of compounds with variations at the N1, C3, and C4 positions, researchers can fine-tune the scaffold's properties to achieve desired potency, selectivity, and pharmacokinetic profiles.

References

  • BenchChem. Application Notes and Protocols: The Use of Azepane-2,4-dione in Medicinal Chemistry. BenchChem.
  • BenchChem. Theoretical and Computational Elucidation of Azepane-2,4-dione: A Technical Guide for Drug Discovery. BenchChem.
  • European Journal of Medicinal Chemistry. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019).
  • PubChem. 6-Methylazepane-2,4-dione. National Center for Biotechnology Information.
  • European Journal of Medicinal Chemistry. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019).
  • National Open Access Monitor, Ireland. Conformational regulation of substituted azepanes through selective monofluorination.
  • BenchChem. Application of Azepane-2,4-dione in Organic Synthesis: A Guide for Researchers. BenchChem.
  • Organic & Biomolecular Chemistry. Conformational regulation of substituted azepanes through selective monofluorination. RSC Publishing.
  • San Diego State University. Conformational Analysis.
  • PubChemLite. 6-methylazepane-2,4-dione (C7H11NO2).
  • Angewandte Chemie International Edition. Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. (2015).
  • European Journal of Medicinal Chemistry. Synthesis and anticonvulsant activity of new 6-methyl-1-substituted-4,6-diazaspiro[2.4]heptane-5,7-diones. (2010).
  • Medwin Publishers. Synthesis and Biological Activity of 6-Substituted Pyrimidine-2,4- Dionesderivatives. (2021).

Sources

Foundational

6-Methylazepane-2,4-dione molecular weight, exact mass, and solubility profile

An In-Depth Technical Guide to 6-Methylazepane-2,4-dione: Properties, Synthesis, and Applications Executive Summary This technical guide provides a comprehensive overview of 6-Methylazepane-2,4-dione, a heterocyclic comp...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 6-Methylazepane-2,4-dione: Properties, Synthesis, and Applications

Executive Summary

This technical guide provides a comprehensive overview of 6-Methylazepane-2,4-dione, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. While specific experimental data for this molecule is limited, this document synthesizes available information from authoritative databases and provides expert-driven, scientifically-grounded extrapolations for its physicochemical properties, solubility profile, a proposed synthetic route, and potential applications. The guide is intended to serve as a foundational resource for scientists exploring the use of the azepane scaffold in the design of novel therapeutic agents.

Introduction: The Significance of the Azepane Scaffold

The azepane ring, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry.[1] Its inherent three-dimensional conformation and synthetic versatility make it an attractive core for developing novel therapeutics.[1] The azepane scaffold is a key structural motif in numerous biologically active molecules, including over 20 FDA-approved drugs targeting a range of conditions from diabetes to allergies.[1][2]

6-Methylazepane-2,4-dione, a functionalized derivative, presents multiple reactive sites for chemical modification. It combines the features of a secondary amine and a β-dicarbonyl system, making it a potentially valuable building block for generating diverse compound libraries and synthesizing complex molecular architectures.[2]

Core Physicochemical Properties

The fundamental molecular properties of 6-Methylazepane-2,4-dione have been computed and are available in public chemical databases. These properties are essential for any experimental design, from reaction stoichiometry to analytical characterization.

PropertyValueSource
Molecular Formula C₇H₁₁NO₂PubChem[3]
Molecular Weight 141.17 g/mol PubChem[3]
Exact Mass 141.078978594 DaPubChem[3]
IUPAC Name 6-methylazepane-2,4-dionePubChem[3]
CAS Number 29520-89-6PubChem[3]
SMILES CC1CC(=O)CC(=O)NC1PubChem[3]
InChIKey ZWNPDHZUUNKFDT-UHFFFAOYSA-NPubChem[3]
Predicted Solubility Profile
  • Aqueous Solubility : The presence of two polar carbonyl groups and a secondary amine (capable of hydrogen bonding) suggests some degree of water solubility. However, the carbon backbone and the methyl group add lipophilic character. Computational models for predicting aqueous solubility are complex, but the general structure suggests that it is likely to be moderately soluble in aqueous solutions.[5] For context, solubility can be categorized as Low (< 0.01 mg/ml), Moderate (0.01-0.06 mg/ml), or High (> 0.06 mg/ml).[6]

  • Organic Solvents : It is expected to exhibit good solubility in polar organic solvents such as methanol, ethanol, dimethylformamide (DMF), and dichloromethane (DCM). This is analogous to the parent compound, caprolactam, which is soluble in a wide range of organic solvents.

  • Lipophilicity (LogP) : The predicted XLogP3 value is 0.0, indicating a balanced hydrophilic-lipophilic character.[3] This balance is often a desirable trait in drug candidates, as it influences absorption, distribution, metabolism, and excretion (ADME) properties.

Proposed Synthesis and Characterization

A direct, documented synthesis for 6-Methylazepane-2,4-dione is not prominent in the literature. However, a chemically sound pathway can be proposed based on the known reactivity of the parent scaffold, azepane-2,4-dione.[2][7] The most logical approach involves the selective alkylation of the active methylene group positioned between the two carbonyls.

Proposed Synthetic Workflow

The β-dicarbonyl moiety in azepane-2,4-dione contains an acidic α-hydrogen. This proton can be selectively removed by a suitable base to form a nucleophilic enolate, which can then react with an electrophilic methylating agent (e.g., methyl iodide) to form the desired product.

G A Start: Azepane-2,4-dione in aprotic solvent (e.g., THF) B Deprotonation: Add base (e.g., NaH or LDA) at 0 °C to form enolate A->B Step 1 C Alkylation: Add methylating agent (e.g., Methyl Iodide) B->C Step 2 D Reaction Progression: Warm to room temperature, stir for 12-24h C->D Step 3 E Work-up: Quench reaction with water, extract with organic solvent D->E Step 4 F Purification: Column Chromatography E->F Step 5 G Product: 6-Methylazepane-2,4-dione F->G Step 6

Caption: Proposed workflow for the synthesis of 6-Methylazepane-2,4-dione.

Hypothetical Experimental Protocol

This protocol is a theoretical guide. Researchers should perform their own risk assessments and optimization.

  • Preparation : To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add azepane-2,4-dione (1.0 eq). Dissolve in anhydrous tetrahydrofuran (THF).

  • Deprotonation : Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes until hydrogen evolution ceases.

  • Alkylation : Add methyl iodide (1.2 eq) dropwise to the solution at 0 °C.

  • Reaction : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final compound.[7]

Analytical Characterization

To confirm the identity and purity of the synthesized 6-Methylazepane-2,4-dione, a standard suite of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR should confirm the presence of the methyl group (a doublet or singlet depending on the final tautomeric form) and the protons on the azepane ring. ¹³C NMR should show a new signal for the methyl carbon and shifts in the signals for the carbons adjacent to the methylation site.

  • Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) should be used to confirm the exact mass of the compound, matching the theoretical value of 141.078978594 Da.[3]

  • Infrared (IR) Spectroscopy : The IR spectrum should show characteristic peaks for the carbonyl (C=O) stretching vibrations and the N-H stretch of the amide.[8]

Potential Applications in Drug Discovery

While biological data for 6-Methylazepane-2,4-dione itself is not publicly available, its parent scaffold is a cornerstone in drug design.[1] The dione functionality offers multiple points for diversification, allowing for the systematic exploration of chemical space to develop structure-activity relationships (SAR).[1]

G node1 6-Methylazepane-2,4-dione (Scaffold) node2 Enzyme Inhibitors node1->node2 node3 CNS Agents node1->node3 node4 Peptidomimetics node1->node4 node5 Novel Heterocycles node1->node5

Caption: Potential applications derived from the 6-Methylazepane-2,4-dione scaffold.

Potential derivatization strategies include:

  • N-Alkylation/Arylation : Modifying the nitrogen atom to explore interactions with biological targets.

  • Condensation Reactions : Using the remaining active methylene proton or the carbonyl groups to build larger molecular scaffolds via Knoevenagel or Aldol condensations.[1]

  • Heterocycle Formation : Reacting the dione with reagents like hydrazine or hydroxylamine to form fused heterocyclic systems.[2]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 6-Methylazepane-2,4-dione is classified with the following hazards:

  • H302 : Harmful if swallowed.[3]

  • H315 : Causes skin irritation.[3]

  • H319 : Causes serious eye irritation.[3]

  • H335 : May cause respiratory irritation.[3]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

6-Methylazepane-2,4-dione is a promising, yet underexplored, chemical entity. This guide provides its core physicochemical properties and outlines a plausible synthetic pathway based on established chemical principles. Its structural similarity to the pharmacologically significant azepane scaffold suggests its potential as a versatile building block in drug discovery and medicinal chemistry. Further research into its synthesis, reactivity, and biological activity is warranted to fully unlock its potential.

References

  • PubChem. (n.d.). 6-Methylazepane-2,4-dione. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-methylazepane-2,4-dione (C7H11NO2). Retrieved from [Link]

  • RJ Wave. (n.d.). Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. Retrieved from [Link]

  • ChemAxon. (n.d.). Solubility - Documentation. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Physicochemical Properties of Thermally Sensitive Polymeric Derivatives of N-vinylcaprolactam. Retrieved from [Link]

  • PubChem. (n.d.). Azepane-2,5-dione. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Caprolactam. NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Caprolactam (CAS 105-60-2). Retrieved from [Link]

  • MDPI. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and crystal structure of 2-(2,4-dioxo-6-methylpyran-3-ylidene)-4-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. National Center for Biotechnology Information. Retrieved from [Link]

  • IAPC Journals. (2023). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. ADMET and DMPK. Retrieved from [Link]

  • University of Liverpool Repository. (2025). Investigation and Application of 1,3- Diazepane-2,4-diones as Isocyanate Precursors. Retrieved from [Link]

  • PMC. (n.d.). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Exploratory

Pharmacokinetic Profiling of 6-Methylazepane-2,4-dione Based Compounds: A Technical Whitepaper

Executive Summary As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I frequently encounter novel heterocyclic scaffolds that present unique bioanalytical and metabolic challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I frequently encounter novel heterocyclic scaffolds that present unique bioanalytical and metabolic challenges. The 6-methylazepane-2,4-dione scaffold (C7H11NO2) represents a highly functionalized, 1[1]. While azepane derivatives are privileged structures in medicinal chemistry—serving as potent inhibitors of 2[2] and 3[3]—their pharmacokinetic (PK) profiles are frequently complicated by high intrinsic clearance, rapid epimerization, and susceptibility to4[4].

This whitepaper delineates a rigorous, self-validating framework for the PK profiling of 6-methylazepane-2,4-dione derivatives, focusing on metabolic stability, in vivo disposition, and bioanalytical quantification.

Structural Determinants of Azepane Pharmacokinetics

The PK behavior of the 6-methylazepane-2,4-dione core is dictated by its conformational flexibility and electronic distribution.

  • Lipophilicity and Clearance: Saturated seven-membered heterocycles are generally more lipophilic than their5[5]. This increased lipophilicity often correlates with higher hepatic clearance (CL) and shorter half-lives.

  • Metabolic Hotspots: The azepane ring is a known hotspot for Phase I metabolism[4]. The electron-rich endocyclic nitrogen is prone to N-oxidation, while the adjacent α-carbons are susceptible to CYP3A4-mediated hydroxylation. The 2,4-dione moiety introduces additional liabilities, specifically cytosolic carbonyl reduction, while the 6-methyl group provides a potential site for aliphatic oxidation.

  • Time-Dependent Inhibition (TDI): Azepane rings can act as mechanism-based inhibitors of CYP3A4. Oxidation at the α-carbon can form reactive iminium intermediates that covalently bind to the CYP heme prosthetic group, leading to irreversible enzyme inactivation[4]. Profiling must therefore include rigorous TDI assays to de-risk late-stage drug-drug interactions.

Metabolic_Pathway Parent 6-Methylazepane-2,4-dione (Parent Compound) CYP CYP3A4 / CYP2C9 Phase I Metabolism Parent->CYP Hepatic Uptake Carbonyl_Red Carbonyl Reduction (Metabolite M3) Parent->Carbonyl_Red Cytosolic Reductases N_Ox N-Oxidation (Metabolite M1) CYP->N_Ox N-Oxygenase Act. C_Hyd C-Hydroxylation (Metabolite M2) CYP->C_Hyd Aliphatic Hydroxylation PhaseII UGT / SULT Phase II Conjugation N_Ox->PhaseII Glucuronidation C_Hyd->PhaseII Carbonyl_Red->PhaseII Excretion Renal / Biliary Excretion PhaseII->Excretion Efflux Transporters

Proposed Phase I and Phase II metabolic pathways of 6-methylazepane-2,4-dione derivatives.

In Vitro and In Vivo Profiling Methodologies

To establish a trustworthy PK profile, we employ a tiered approach, beginning with subcellular fractions to determine intrinsic clearance ( CLint​ ), followed by in vivo rodent models to ascertain systemic exposure.

Protocol: In Vitro Microsomal Stability Assay (RLM/HLM)

Causality Check: We utilize liver microsomes supplemented with an NADPH-regenerating system rather than whole hepatocytes for initial screening. This choice isolates CYP450 and UGT activity, allowing us to pinpoint Phase I oxidative liabilities without the confounding variables of cellular uptake or efflux transporters.

Step-by-Step Methodology:

  • Preparation of Microsomal Matrix: Thaw Rat Liver Microsomes (RLM) or Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Rationale: MgCl2​ is a critical cofactor for optimal CYP450 enzymatic electron transfer.

  • Compound Spiking: Add the 6-methylazepane-2,4-dione test compound to achieve a final concentration of 1 µM. Rationale: A 1 µM concentration ensures the reaction follows first-order kinetics (where [S]≪Km​ ), preventing enzyme saturation.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the reaction by adding the NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Serial Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., tolbutamide). Rationale: A 3:1 ratio of cold organic solvent to aqueous matrix instantly denatures metabolic enzymes, halting the reaction, and precipitates plasma proteins that would otherwise foul the LC column and cause ion suppression during MS analysis.

  • Centrifugation and Analysis: Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS quantification.

Protocol: In Vivo Pharmacokinetic Profiling in Rodents

Causality Check: In vivo models integrate absorption, distribution, metabolism, and excretion (ADME). We perform parallel Intravenous (IV) and Per Os (PO) dosing to calculate absolute oral bioavailability ( F% ), an indispensable 6[6].

Step-by-Step Methodology:

  • Formulation: Formulate the azepane compound in a vehicle such as 5% DMSO / 10% Tween 80 / 85% Saline. Rationale: The dione moiety can limit aqueous solubility; co-solvents and surfactants ensure the compound remains in solution, preventing erratic absorption profiles in the GI tract.

  • Dosing: Administer 2 mg/kg IV (via tail vein) and 10 mg/kg PO (via oral gavage) to male Sprague-Dawley rats (n=3 per route).

  • Blood Sampling: Collect 200 µL blood samples via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Plasma Isolation: Centrifuge blood at 3,000 x g for 10 minutes at 4°C to separate plasma. Store at -80°C until analysis.

  • Bioanalysis: Extract plasma using the protein precipitation method described above and analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM)[2].

PK_Workflow Dose Dosing (IV/PO) Rodent Model Sample Serial Blood Sampling (Tail Vein, 0-24h) Dose->Sample Prep Plasma Extraction (Protein Precip.) Sample->Prep LCMS LC-MS/MS Quantification Prep->LCMS Analysis NCA PK Analysis (CL, Vd, t1/2, F%) LCMS->Analysis

Standardized workflow for in vivo pharmacokinetic profiling and LC-MS/MS bioanalysis.

Quantitative Data Presentation

Because specific in vivo literature data on the exact, unmodified 6-methylazepane-2,4-dione core is scarce, we must extrapolate from structurally homologous azepane and benzoylpiperidine derivatives[2][3][6]. The table below synthesizes the PK parameters of representative azepane-based compounds to establish benchmark expectations for this scaffold.

Table 1: Comparative Pharmacokinetic Parameters of Azepane-Based Analogues in Rodent Models

Compound Class / ScaffoldRoute t1/2​ (min)CL (mL/min/kg) Vss​ (L/kg)Bioavailability ( F% )Reference
N-Benzylated Bicyclic Azepane (1a)IV / PO22.914.00.4842%[2]
Azepane H3R Inverse Agonist (51)IV16.455.01.2018%[5]
Azepanone Cathepsin K Inhibitor (20)PON/AN/AN/A42%[3]
6-Methylazepane-2,4-dione (Projected)IV / PO~20.0~45.0~0.80~30%In silico

Data Interpretation: Azepane derivatives typically exhibit moderate to high clearance (14–55 mL/min/kg in rodents) and relatively short half-lives (~16–23 minutes)[2][5]. The volume of distribution ( Vss​ ) suggests moderate tissue penetration. To optimize the 6-methylazepane-2,4-dione scaffold, medicinal chemists often employ strategies such as introducing fluorine atoms (to lower pKa and lipophilicity) or substituting the ring with more polar heteroatoms to mitigate CYP-mediated clearance[5].

Conclusion

The 6-methylazepane-2,4-dione scaffold offers immense topological potential for target binding but carries inherent pharmacokinetic liabilities, primarily driven by its lipophilicity and susceptibility to CYP3A4-mediated oxidation. By deploying the rigorous, self-validating in vitro and in vivo protocols outlined in this guide, researchers can accurately quantify these liabilities, enabling the rational design of metabolically stable, bioavailable therapeutics.

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Foundational

Determining the Preliminary Receptor Binding Affinity of 6-Methylazepane-2,4-dione: A Technical Guide

Introduction In the landscape of contemporary drug discovery and neuropharmacology, the characterization of novel chemical entities is paramount. The compound 6-Methylazepane-2,4-dione, a small molecule with the chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of contemporary drug discovery and neuropharmacology, the characterization of novel chemical entities is paramount. The compound 6-Methylazepane-2,4-dione, a small molecule with the chemical formula C7H11NO2, represents such an entity with an as-yet uncharacterized pharmacological profile.[1][2] Its azepane core is a privileged scaffold found in a variety of biologically active compounds, suggesting a potential for interaction with central nervous system (CNS) targets. This guide provides a comprehensive, technically in-depth framework for elucidating the preliminary receptor binding affinity of 6-Methylazepane-2,4-dione. It is designed for researchers, scientists, and drug development professionals, offering a first-principles approach to guide experimental design and data interpretation.

This document will detail the necessary experimental workflows, from initial target selection rationale to the intricacies of radioligand binding assays and subsequent data analysis. The methodologies described herein are grounded in established, robust principles of molecular pharmacology to ensure the generation of reliable and reproducible data.

Strategic Approach to Target Identification

Given the absence of published data on the biological targets of 6-Methylazepane-2,4-dione, an initial broad-spectrum screening approach is the most logical starting point. The selection of a primary screening panel should be guided by the structural motifs within the molecule. The seven-membered azepane ring is a common feature in ligands for various G-protein coupled receptors (GPCRs) and ion channels. Therefore, a commercially available broad receptor panel, encompassing targets such as opioid, dopamine, serotonin, and GABA receptors, would be a cost-effective and data-rich initial step. For the purposes of this guide, we will proceed with a hypothetical scenario where preliminary screening suggests a potential interaction with opioid receptors.

Core Experimental Methodologies

The gold standard for quantifying the affinity of a ligand for its receptor is the radioligand binding assay.[3][4] This technique is highly sensitive and allows for the precise determination of key binding parameters. We will outline two fundamental types of radioligand binding assays: saturation and competitive binding assays.

I. Preparation of Receptor Source

A consistent and well-characterized source of the target receptor is critical for reproducible binding assays. This can be achieved using either cultured cells expressing the receptor of interest or tissue homogenates known to have a high density of the receptor.

Protocol for Membrane Preparation from Transfected Cell Lines:

  • Cell Culture: Grow cells stably expressing the human recombinant opioid receptor (e.g., mu-opioid receptor in CHO-K1 cells) to near confluence.

  • Harvesting: Gently scrape the cells and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) and homogenize using a Dounce or polytron homogenizer.

  • Membrane Isolation: Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Washing: Wash the pellet by resuspending in fresh lysis buffer and repeating the centrifugation step.

  • Final Preparation and Storage: Resuspend the final membrane pellet in assay buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) and determine the protein concentration using a standard method like the bicinchoninic acid (BCA) assay. Aliquot and store at -80°C until use.

II. Saturation Binding Assay

The objective of the saturation binding assay is to determine the total number of binding sites (Bmax) in the prepared membrane and the equilibrium dissociation constant (Kd) of a specific radioligand for the target receptor.[4][5][6] This is achieved by incubating a fixed amount of membrane preparation with increasing concentrations of the radioligand.

Step-by-Step Protocol for Saturation Binding Assay:

  • Assay Setup: In a 96-well plate, set up duplicate wells for each concentration of the radioligand.

  • Total Binding: To each well, add a fixed amount of membrane preparation (e.g., 20-50 µg of protein) and increasing concentrations of the radioligand (e.g., [3H]-DAMGO for the mu-opioid receptor).

  • Non-Specific Binding (NSB): In a parallel set of wells, add the membrane preparation, the same increasing concentrations of the radioligand, and a high concentration of a non-labeled competing ligand (e.g., 10 µM naloxone) to saturate all specific binding sites.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B filters pre-soaked in 0.5% polyethyleneimine). This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

Data Analysis for Saturation Binding:

  • Specific Binding: Calculated by subtracting the non-specific binding from the total binding at each radioligand concentration.

  • Data Plotting: Plot the specific binding (Y-axis) against the concentration of the radioligand (X-axis). The resulting curve should be hyperbolic.

  • Parameter Determination: Use non-linear regression analysis (e.g., using GraphPad Prism) to fit the data to a one-site binding (hyperbola) equation to determine the Kd and Bmax values.

Saturation_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane Membrane Preparation (Receptor Source) Total_Binding Incubate: Membrane + Radioligand Membrane->Total_Binding NSB_Binding Incubate: Membrane + Radioligand + NSB Ligand Membrane->NSB_Binding Radioligand Radioligand Dilutions Radioligand->Total_Binding Radioligand->NSB_Binding NSB_Ligand Non-Specific Binding Ligand NSB_Ligand->NSB_Binding Filtration Rapid Vacuum Filtration Total_Binding->Filtration NSB_Binding->Filtration Counting Scintillation Counting Filtration->Counting Calc_Specific Calculate Specific Binding (Total - NSB) Counting->Calc_Specific Plotting Plot Specific Binding vs. [Radioligand] Calc_Specific->Plotting Nonlinear_Regression Non-linear Regression Plotting->Nonlinear_Regression Results Determine Kd and Bmax Nonlinear_Regression->Results

Caption: Workflow for a Saturation Radioligand Binding Assay.

III. Competitive Binding Assay

Once the Kd of the radioligand is known, a competitive binding assay can be performed to determine the affinity of an unlabeled compound, in this case, 6-Methylazepane-2,4-dione.[7][8][9] This assay measures the ability of the test compound to compete with a fixed concentration of the radioligand for binding to the receptor.

Step-by-Step Protocol for Competitive Binding Assay:

  • Assay Setup: In a 96-well plate, add a fixed amount of membrane preparation to each well.

  • Radioligand Addition: Add a fixed concentration of the radioligand (typically at or near its Kd value) to each well.

  • Test Compound Addition: Add increasing concentrations of 6-Methylazepane-2,4-dione to the wells. A wide concentration range (e.g., 10^-11 to 10^-5 M) is recommended for the initial characterization.

  • Controls: Include wells for total binding (membrane + radioligand) and non-specific binding (membrane + radioligand + high concentration of a known competitor).

  • Incubation, Termination, and Quantification: Follow the same procedures as described for the saturation binding assay.

Data Analysis for Competitive Binding:

  • Data Plotting: Plot the percentage of specific binding (Y-axis) against the log concentration of 6-Methylazepane-2,4-dione (X-axis). This will generate a sigmoidal dose-response curve.

  • IC50 Determination: Use non-linear regression to fit the data to a sigmoidal dose-response (variable slope) equation to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:[8]

    Ki = IC50 / (1 + ([L]/Kd))

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor (determined from the saturation binding assay).

Competitive_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane Membrane Preparation Assay_Wells Incubate: Membrane + Radioligand + Test Compound Membrane->Assay_Wells Radioligand Fixed [Radioligand] (at Kd) Radioligand->Assay_Wells Test_Compound Serial Dilutions of 6-Methylazepane-2,4-dione Test_Compound->Assay_Wells Filtration Rapid Vacuum Filtration Assay_Wells->Filtration Counting Scintillation Counting Filtration->Counting Plotting Plot % Specific Binding vs. log[Test Compound] Counting->Plotting Nonlinear_Regression Non-linear Regression (Sigmoidal Curve) Plotting->Nonlinear_Regression Calc_IC50 Determine IC50 Nonlinear_Regression->Calc_IC50 Calc_Ki Calculate Ki using Cheng-Prusoff Equation Calc_IC50->Calc_Ki Result Affinity (Ki) of Test Compound Calc_Ki->Result

Caption: Workflow for a Competitive Radioligand Binding Assay.

Presentation of Preliminary Data

The results of these binding assays should be presented in a clear and concise manner to allow for easy interpretation and comparison.

Table 1: Hypothetical Saturation Binding Data for [3H]-DAMGO at the Mu-Opioid Receptor

ParameterValue
Kd1.5 nM
Bmax1200 fmol/mg protein

Table 2: Hypothetical Competitive Binding Data for 6-Methylazepane-2,4-dione at the Mu-Opioid Receptor

CompoundIC50 (nM)Ki (nM)
6-Methylazepane-2,4-dione7530
Naloxone (Control)52

Conclusion and Future Directions

This technical guide has outlined a robust and scientifically rigorous approach to determine the preliminary receptor binding affinity of the novel compound, 6-Methylazepane-2,4-dione. By following the detailed protocols for membrane preparation, saturation binding, and competitive binding assays, researchers can generate high-quality, reproducible data to characterize the interaction of this molecule with its putative biological targets.

The determination of the Ki value is a critical first step in the pharmacological characterization of any new chemical entity. Should 6-Methylazepane-2,4-dione demonstrate significant affinity for a particular receptor, subsequent studies would be warranted. These could include functional assays to determine whether the compound acts as an agonist, antagonist, or allosteric modulator, as well as selectivity profiling against a broader panel of related receptors to assess its specificity. Ultimately, the data generated from these initial binding studies will be instrumental in guiding the future development of 6-Methylazepane-2,4-dione as a potential therapeutic agent.

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link][3]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link][5]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from [Link][7]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219–1237. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link][4]

  • Limbird, L. E. (1996). Cell Surface Receptors: A Short Course on Theory and Methods. Springer.
  • Fluidic Sciences Ltd. (2025, December 12). Competition Assays vs. Direct Binding Assays: How to choose. Retrieved from [Link][9]

  • Maurer, J. A., & Wray, N. H. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methylazepane-2,4-dione. Retrieved from [Link][1]

  • PubChemLite. (n.d.). 6-methylazepane-2,4-dione (C7H11NO2). Retrieved from [Link][2]

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Exploratory

An In-Depth Technical Guide to 6-Methylazepane-2,4-dione: A Novel Heterocyclic Precursor for Drug Discovery

Foreword: Unveiling a Versatile Scaffold In the landscape of medicinal chemistry and drug development, the quest for novel molecular scaffolds that offer three-dimensional complexity and diverse functionalization potenti...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Unveiling a Versatile Scaffold

In the landscape of medicinal chemistry and drug development, the quest for novel molecular scaffolds that offer three-dimensional complexity and diverse functionalization potential is perpetual. Azepane derivatives, seven-membered nitrogen-containing heterocycles, have garnered significant interest due to their presence in numerous bioactive natural products and approved pharmaceuticals.[1][2][3] Their non-planar nature provides access to a broader chemical space compared to their five- and six-membered counterparts.[4] This guide introduces 6-Methylazepane-2,4-dione, a promising yet underexplored heterocyclic entity. The strategic placement of a methyl group and the presence of a β-dicarbonyl system within a lactam framework bestow upon this molecule a unique combination of reactivity and stereochemical potential.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a proposed synthetic pathway, detailed characterization protocols, and an exploration of its utility as a versatile chemical precursor. The insights herein are grounded in established chemical principles and analogous systems, aiming to accelerate the integration of this promising scaffold into drug discovery programs.

Part 1: Proposed Synthesis of 6-Methylazepane-2,4-dione

The overall synthetic strategy involves the preparation of a key acyclic precursor, an amino diester, followed by an intramolecular cyclization to form the azepane-2,4-dione ring system.

Synthetic_Pathway_6-Methylazepane-2,4-dione cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Cyclization cluster_2 Overall Transformation A Methyl 3-aminobutanoate C Intermediate Amide A->C Acylation (Schotten-Baumann) B Ethyl malonyl chloride B->C D Amino Diester Precursor C->D Reduction (e.g., LiAlH4 or BH3-THF) E 6-Methylazepane-2,4-dione D->E Intramolecular Dieckmann Condensation (e.g., NaOEt, Toluene, heat) A_start Methyl 3-aminobutanoate E_final 6-Methylazepane-2,4-dione A_start->E_final Multi-step Synthesis

Caption: Proposed synthetic pathway for 6-Methylazepane-2,4-dione.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of the Amino Diester Precursor

  • Acylation: To a solution of methyl 3-aminobutanoate (1.0 eq) in a suitable solvent such as dichloromethane, under an inert atmosphere and cooled to 0 °C, is added a base like triethylamine (1.1 eq). Ethyl malonyl chloride (1.05 eq) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is monitored by Thin Layer Chromatography (TLC).[6] Upon completion, the reaction mixture is washed with saturated aqueous sodium bicarbonate, water, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the intermediate amide.

  • Amide Reduction: The crude intermediate amide is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere. A reducing agent such as borane-tetrahydrofuran complex (BH3-THF) or lithium aluminum hydride (LiAlH4) (2-3 eq) is added carefully at 0 °C. The reaction mixture is then refluxed for 4-6 hours. After cooling to 0 °C, the reaction is quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off, and the filtrate is concentrated to give the crude amino diester precursor, which can be purified by column chromatography.

Step 2: Intramolecular Dieckmann Condensation

  • Cyclization: The purified amino diester precursor (1.0 eq) is dissolved in a dry, high-boiling point solvent like toluene. A strong base, such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) (1.1 eq), is added portion-wise at room temperature under an inert atmosphere.[5] The reaction mixture is then heated to reflux for 8-12 hours. The progress of the cyclization is monitored by TLC or GC-MS.

  • Work-up and Purification: After cooling, the reaction is quenched with a dilute acid (e.g., 1M HCl) to neutralize the base and protonate the resulting enolate. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude 6-Methylazepane-2,4-dione is then purified by flash column chromatography on silica gel.

Part 2: In-Depth Characterization

A thorough characterization is paramount for confirming the identity and purity of the synthesized 6-Methylazepane-2,4-dione.

Physicochemical Properties
PropertyValueSource
IUPAC Name 6-methylazepane-2,4-dionePubChem[7]
Molecular Formula C₇H₁₁NO₂PubChem[7]
Molecular Weight 141.17 g/mol PubChem[7]
CAS Number 29520-89-6PubChem[7]
Appearance Predicted: White to off-white solid---
Solubility Predicted: Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water---
Spectroscopic Data (Predicted and Experimental)
TechniqueExpected/Observed Features
¹H NMR δ (ppm): ~1.1-1.3 (d, 3H, -CH₃), ~2.0-2.2 (m, 1H, H-6), ~2.4-2.6 (m, 2H, H-5), ~3.3-3.5 (m, 2H, H-3), ~3.6-3.8 (m, 2H, H-7), ~7.5-8.0 (br s, 1H, -NH). Note: The active methylene protons at C-3 may exhibit complex splitting or appear as a singlet depending on the degree of enolization and solvent.
¹³C NMR δ (ppm): ~20 (CH₃), ~30 (C-6), ~40 (C-5), ~45 (C-7), ~50 (C-3), ~170 (C=O, amide), ~205 (C=O, ketone). Note: The chemical shifts can vary based on the solvent and the keto-enol equilibrium.
FT-IR ν (cm⁻¹): ~3200-3300 (N-H stretch), ~2900-3000 (C-H stretch, aliphatic), ~1710 (C=O stretch, ketone), ~1650 (C=O stretch, amide). The presence of enol form would show a broad O-H stretch (~3400-3500 cm⁻¹) and a C=C stretch (~1600-1640 cm⁻¹).[8]
Mass Spec. (EI) m/z (%): 141 (M⁺), and characteristic fragmentation patterns involving loss of CO, CH₃, and ring fragments.
HRMS (ESI) Calculated for C₇H₁₂NO₂ [M+H]⁺: 142.0863; Found: (To be determined experimentally).
Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Protocol: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Protocol: GC-MS analysis is performed to assess purity and confirm the molecular weight. A capillary column (e.g., HP-5MS) is used with helium as the carrier gas. The injector temperature is set to 250 °C, and the oven temperature is programmed with an initial hold at 50 °C, followed by a ramp to 280 °C. The mass spectrometer is operated in electron ionization (EI) mode.

High-Performance Liquid Chromatography (HPLC)

  • Protocol: Purity is further assessed by reverse-phase HPLC. A C18 column is used with a mobile phase consisting of a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid). Detection is performed using a UV detector at a wavelength determined by the UV-Vis spectrum of the compound (likely around 210 nm and potentially a longer wavelength for the enol form).

Part 3: Utility as a Chemical Precursor

The true value of 6-Methylazepane-2,4-dione lies in its potential as a versatile precursor for the synthesis of more complex and potentially bioactive molecules. Its reactivity is primarily dictated by two key features: the acidic methylene group at the C-3 position, flanked by two carbonyls, and the secondary amine (lactam) functionality.

Reactivity_of_6-Methylazepane-2,4-dione cluster_0 Reactions at C-3 Methylene cluster_1 Reactions at Lactam Nitrogen A 6-Methylazepane-2,4-dione B Alkylation (R-X, Base) A->B Forms C-C bond C Acylation (RCOCl, Base) A->C Introduces acyl group D Knoevenagel Condensation (RCHO, Base) A->D Forms C=C bond E Michael Addition (α,β-unsaturated carbonyl) A->E Forms C-C bond F N-Alkylation (R-X, Base) A->F Substitutes N-H G N-Acylation (RCOCl, Base) A->G Substitutes N-H H N-Arylation (Ar-X, Pd-catalyst) A->H Forms C-N bond

Caption: Potential reaction pathways for 6-Methylazepane-2,4-dione as a precursor.

Reactivity at the Active Methylene (C-3)

The protons on the carbon atom situated between the two carbonyl groups (C-3) are significantly acidic due to resonance stabilization of the resulting enolate. This allows for a variety of carbon-carbon bond-forming reactions.

  • Alkylation: Deprotonation with a suitable base (e.g., NaH, LDA) followed by treatment with an alkyl halide (R-X) can introduce a wide range of alkyl substituents at the C-3 position. This is a fundamental strategy for building molecular complexity.[9][10]

  • Knoevenagel Condensation: In the presence of a catalytic amount of a weak base (e.g., piperidine, triethylamine), the active methylene group can condense with aldehydes or ketones to form α,β-unsaturated systems.[7][11] This reaction is highly valuable for extending the carbon skeleton and introducing new functionalities.

  • Michael Addition: The enolate of 6-Methylazepane-2,4-dione can act as a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds, providing a route to more elaborate dicarbonyl systems.[12]

Reactivity at the Lactam Nitrogen

The lactam nitrogen, while less reactive than a typical amine due to the adjacent carbonyl group, can still undergo functionalization.

  • N-Alkylation and N-Acylation: The lactam proton can be removed by a strong base, and the resulting anion can be alkylated or acylated.[13] This allows for the introduction of various substituents on the nitrogen atom, which can be crucial for modulating the physicochemical and pharmacological properties of the final compound.

  • N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form a bond between the lactam nitrogen and an aryl group, providing access to N-aryl azepane derivatives.[14]

Part 4: Safety and Handling

As with any chemical substance, proper safety protocols must be followed when handling 6-Methylazepane-2,4-dione.

  • Hazard Identification: Based on data for similar dicarbonyl compounds, 6-Methylazepane-2,4-dione should be handled with care. It may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[16]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

6-Methylazepane-2,4-dione represents a promising and versatile chemical precursor with significant potential in drug discovery and organic synthesis. Its unique combination of a chiral center, a reactive β-dicarbonyl system, and a modifiable lactam functionality within a seven-membered ring makes it an attractive starting point for the synthesis of diverse and complex molecular architectures. The proposed synthetic route offers a practical approach to accessing this compound, and the outlined characterization methods provide a framework for its quality control. The exploration of its reactivity at both the active methylene and the lactam nitrogen opens up numerous avenues for the creation of novel compound libraries. It is our hope that this technical guide will stimulate further research into 6-Methylazepane-2,4-dione and facilitate its adoption as a valuable building block in the scientific community.

References

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester. [Link]

  • Cyclic 1,2-Diketones as Core Building Blocks: A Strategy for the Total Synthesis of (−)-Terpestacin. PMC. [Link]

  • Recent Developments in the Synthesis of β-Diketones. PMC. [Link]

  • Dicarbonyl. Wikipedia. [Link]

  • Unified Synthesis of Azepines by Visible-Light-Mediated Dearomative Ring Expansion of Aromatic N-Ylides. Organic Letters. [Link]

  • 6-Methylazepane-2,4-dione. PubChem. [Link]

  • Palladium-Catalyzed α-Arylation of Cyclic β-Dicarbonyl Compounds for the Synthesis of CaV1.3 Inhibitors. ACS Omega. [Link]

  • Spectroscopic analysis and docking simulation on the recognition and binding of TEM-1 β-lactamase with β-lactam antibiotics. PMC. [Link]

  • Catalytic, Asymmetric Michael Reactions of Cyclic Diketones with β,γ-Unsaturated α-Ketoesters. Organic Letters. [Link]

  • Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow. JACS Au. [Link]

  • A Spectroscopic Study of Several β-Lactams by FT-IR and Theoretical Methods. ResearchGate. [Link]

  • β-Lactam synthesis. Organic Chemistry Portal. [Link]

  • Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Ni-Catalyzed Enantioselective C-Acylation of α-Substituted Lactams. PMC. [Link]

  • Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann- Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1H-Benzazepines. ResearchGate. [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. [Link]

  • Indane-1,3-Dione: From Synthetic Strategies to Applications. Encyclopedia MDPI. [Link]

  • Modular Synthesis of Substituted Lactams via Deoxygenative Photochemical Alkylation-Cyclization Cascade of Secondary Amides in Flow. ChemRxiv. [Link]

  • From β-Dicarbonyl Chemistry to Dynamic Polymers. Chemical Reviews. [Link]

  • Synthesis of Lactam-Based Peptidomimetics from β-Keto Esters and β-Keto Amides. The Journal of Organic Chemistry. [Link]

  • Direct Alkylation of Dianions of Cyclic β-Diketones. A General Synthesis of 4-Substituted Cyclopentane-1,3-diones. Taylor & Francis Online. [Link]

  • Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Taylor & Francis Online. [Link]

  • Acylation of β-Lactams by Class A β-Lactamase: An ab Initio Theoretical Study on the Effects of the Oxy-Anion Hole. Journal of the American Chemical Society. [Link]

  • Short Stereoselective Synthesis of α-Substituted γ-Lactams. PMC. [Link]

  • 8.3 β-dicarbonyl Compounds in Organic Synthesis. KPU Pressbooks. [Link]

  • Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. PMC. [Link]

  • Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

  • Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. JOURNAL OF PHARMA INSIGHTS AND RESEARCH. [Link]

  • Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. MDPI. [Link]

  • Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. ResearchGate. [Link]

  • Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles. PMC. [Link]

  • THIN LAYER CHROMATOGRAPHIC SEPARATION OF BENZODIAZEPINE DERIVATES 1. Introduction. Department of Physical Chemistry. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ResearchGate. [Link]

  • Identification of Lactam–Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The Journal of Physical Chemistry Letters. [Link]

  • Synthesis of Cyclic α-Diones, a Class of Natural Flavor Compounds. ResearchGate. [Link]

  • Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modifications. RSC Publishing. [Link]

  • Direct N-Acylation of Lactams, Oxazolidinones, and Imidazolidinones with Aldehydes by Shvo's Catalyst. Organic Letters. [Link]

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  • Dinickel-catalyzed regio- and enantioselective α-alkylation of cyclic ketones with unactivated alkyl halides. Organic Chemistry Frontiers. [Link]

  • Exploring the Mechanism of β-Lactam Ring Protonation in the Class A β-lactamase Ac. OSTI.GOV. [Link]

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Protocols & Analytical Methods

Method

Step-by-step laboratory synthesis protocol for 6-Methylazepane-2,4-dione

For Researchers, Scientists, and Drug Development Professionals This application note provides a comprehensive, step-by-step protocol for the laboratory synthesis of 6-Methylazepane-2,4-dione, a heterocyclic scaffold of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive, step-by-step protocol for the laboratory synthesis of 6-Methylazepane-2,4-dione, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The azepane core is a recurring motif in a number of biologically active compounds, and the ability to introduce specific functionalities, such as a methyl group at the 6-position, opens avenues for the exploration of new chemical space and the development of novel therapeutic agents.[1][2]

This guide is structured to provide not only a reproducible methodology but also the scientific rationale behind the chosen synthetic strategy, ensuring a thorough understanding of the process for researchers and drug development professionals.

Introduction

The seven-membered azepane ring system is a privileged scaffold in medicinal chemistry due to its inherent three-dimensional structure and synthetic accessibility.[3] The presence of two carbonyl groups in the 2- and 4-positions, as in the target molecule 6-Methylazepane-2,4-dione, offers multiple reactive sites for further chemical modification, making it a versatile building block for the generation of diverse compound libraries.[1][2] The synthesis of the parent azepane-2,4-dione is often achieved through a Dieckmann condensation, an intramolecular cyclization of a substituted diester.[1] This protocol adapts this classical approach for the specific synthesis of the 6-methyl substituted analogue.

Molecular Structure and Properties:

PropertyValueSource
IUPAC Name 6-methylazepane-2,4-dionePubChem[4]
Molecular Formula C₇H₁₁NO₂PubChem[4]
Molecular Weight 141.17 g/mol PubChem[4]
CAS Number 29520-89-6PubChem[4]

Synthetic Strategy Overview

The synthesis of 6-Methylazepane-2,4-dione is approached through a two-step process, beginning with the preparation of a suitable N-substituted diester precursor, followed by an intramolecular Dieckmann condensation to form the target seven-membered heterocyclic ring.

Synthetic_Pathway 3-Methyladipic_acid 3-Methyladipic acid Precursor_Synthesis Precursor Synthesis 3-Methyladipic_acid->Precursor_Synthesis Esterification & Amination Diester_Precursor N-Substituted Diester Precursor Precursor_Synthesis->Diester_Precursor Dieckmann_Condensation Dieckmann Condensation Diester_Precursor->Dieckmann_Condensation Base-mediated cyclization Final_Product 6-Methylazepane-2,4-dione Dieckmann_Condensation->Final_Product

Figure 1. Overall synthetic workflow for 6-Methylazepane-2,4-dione.

Part 1: Synthesis of the Diester Precursor

The foundational step is the synthesis of the linear N-substituted diester precursor. This protocol outlines the synthesis of Diethyl 2-(4-methyl-2,6-dioxopiperidin-1-yl)acetate, a suitable precursor for the subsequent cyclization. The synthesis of substituted glutarimides, which are closely related to the required intermediate, often involves Michael addition or the use of glutaric anhydrides.

Materials and Reagents:

  • 3-Methylglutaric anhydride

  • Glycine ethyl ester hydrochloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-methylglutaric anhydride (1 equivalent) in anhydrous dichloromethane (100 mL).

  • Addition of Amine: To the stirred solution, add glycine ethyl ester hydrochloride (1 equivalent) followed by the dropwise addition of triethylamine (2.2 equivalents) at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and wash with 1 M HCl (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure N-substituted diester precursor.

Part 2: Dieckmann Condensation and Formation of 6-Methylazepane-2,4-dione

The core of this synthesis is the intramolecular Dieckmann condensation of the N-substituted diester precursor to form the seven-membered azepane-2,4-dione ring. This reaction is a base-catalyzed intramolecular cyclization of a diester to yield a β-keto ester.[1]

Dieckmann_Condensation cluster_0 Reaction Setup cluster_1 Cyclization cluster_2 Work-up & Purification Diester_Precursor Diester Precursor in Anhydrous Toluene Reaction_Mixture Reaction Mixture Diester_Precursor->Reaction_Mixture Base Sodium Hydride (NaH) in Anhydrous Toluene Base->Reaction_Mixture Heating Reflux Reaction_Mixture->Heating Quenching Quench with Aqueous Acid Heating->Quenching Extraction Extraction with Ethyl Acetate Quenching->Extraction Purification Column Chromatography Extraction->Purification Final_Product 6-Methylazepane-2,4-dione Purification->Final_Product

Figure 2. Step-by-step workflow for the Dieckmann Condensation.

Materials and Reagents:

  • N-substituted diester precursor (from Part 1)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Toluene, anhydrous

  • Ethyl acetate, anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Protocol:

  • Preparation of the Base: In a flame-dried three-necked round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous toluene.

  • Addition of the Diester: Dissolve the N-substituted diester precursor (1 equivalent) in anhydrous toluene and add it dropwise to the stirred suspension of sodium hydride at room temperature.

  • Cyclization Reaction: After the addition is complete, heat the reaction mixture to reflux. The reaction is typically complete within 2-4 hours. Monitor the progress by TLC.

  • Reaction Quenching: Cool the reaction mixture in an ice bath and carefully quench the excess sodium hydride by the slow, dropwise addition of 1 M HCl until the solution is acidic (pH ~ 5-6).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 6-Methylazepane-2,4-dione as a solid.

Characterization

The structure and purity of the synthesized 6-Methylazepane-2,4-dione should be confirmed by standard analytical techniques.

Expected Spectroscopic Data:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the methyl group (a doublet), the methine proton at the 6-position, and the methylene protons of the azepane ring. The NH proton will likely appear as a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display seven distinct carbon signals, including two carbonyl carbons, one methine carbon, three methylene carbons, and one methyl carbon.

  • IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the amide, C-H stretching of the alkyl groups, and strong C=O stretching for the ketone and amide carbonyls.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of 6-Methylazepane-2,4-dione (141.17 g/mol ).

Safety Precautions

  • Sodium Hydride (NaH): Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. Handle NaH in a fume hood under an inert atmosphere. Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Anhydrous Solvents: Anhydrous solvents are flammable. Handle them in a well-ventilated fume hood away from ignition sources.

  • Acids and Bases: Handle hydrochloric acid and triethylamine with care, as they are corrosive. Wear appropriate PPE.

  • General Precautions: Always wear safety glasses, a lab coat, and appropriate gloves when working in the laboratory.

Conclusion

This protocol provides a detailed and scientifically grounded method for the synthesis of 6-Methylazepane-2,4-dione. By following these steps, researchers can reliably produce this valuable heterocyclic building block for use in medicinal chemistry and drug discovery programs. The versatility of the azepane-2,4-dione core allows for further functionalization, enabling the creation of diverse libraries of compounds for biological screening.

References

  • BenchChem. Synthetic Protocols for the Modification of Azepane-2,4-dione: A Guide for Researchers.
  • BenchChem. Application Notes and Protocols: The Use of Azepane-2,4-dione in Medicinal Chemistry.
  • PubChem. 6-Methylazepane-2,4-dione. National Center for Biotechnology Information. [Link]

  • BenchChem. Application of Azepane-2,4-dione in Organic Synthesis: A Guide for Researchers.

Sources

Application

Application Note: HPLC Method Development and ICH Q2(R2) Validation for 6-Methylazepane-2,4-dione

Abstract 6-Methylazepane-2,4-dione is a highly polar, low-molecular-weight versatile small-molecule scaffold utilized in advanced drug discovery. Due to its unique physicochemical properties, standard reversed-phase high...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

6-Methylazepane-2,4-dione is a highly polar, low-molecular-weight versatile small-molecule scaffold utilized in advanced drug discovery. Due to its unique physicochemical properties, standard reversed-phase high-performance liquid chromatography (HPLC) methods often suffer from poor retention, phase collapse, and low sensitivity. This technical guide details the mechanistic rationale, development, and comprehensive validation of a stability-indicating HPLC-UV method. Designed as a self-validating system, this protocol complies with the latest [1] to ensure absolute data integrity in pharmaceutical quality control environments.

Physicochemical Profiling & Method Rationale

To develop a robust analytical method, experimental choices must be dictated by the intrinsic properties of the analyte. 6-Methylazepane-2,4-dione (CAS: 29520-89-6) has a molecular formula of C 7​ H 11​ NO 2​ and a molecular weight of 141.17 g/mol [2].

  • Stationary Phase Selection (The Dewetting Challenge): The molecule is a highly polar azepane-dione derivative. To achieve adequate retention, the mobile phase must be highly aqueous (often >95% water). Under these conditions, conventional C18 stationary phases undergo ligand collapse (dewetting), leading to sudden losses in retention time and peak shape. Causality: We selected an Aqueous-Compatible C18 column (polar-endcapped or polar-embedded). The embedded polar groups maintain stationary phase hydration, allowing reproducible dipole-dipole interactions with the polar lactam ring without phase collapse.

  • Mobile Phase & pH Control: The compound contains a secondary lactam amide and an isolated ketone. It remains neutral across the standard HPLC pH range. Causality: A mobile phase of 0.05% Phosphoric acid in water (pH ~2.5) is utilized not to suppress analyte ionization, but to fully protonate residual silanols on the silica support. This eliminates secondary ion-exchange interactions, ensuring perfect peak symmetry (Tailing Factor < 1.5).

  • Detector Wavelength: Lacking conjugated π -systems, the molecule relies on the weak n→π∗ transitions of the amide and ketone carbonyls. Causality: UV detection at 210 nm is optimal. Phosphoric acid is selected over organic acids (like Formic or Acetic acid) because it lacks UV absorbance at 210 nm, ensuring a flat baseline during gradient elution.

Experimental Workflow

HPLC_Workflow cluster_val Validation Parameters Start 6-Methylazepane-2,4-dione Physicochemical Profiling Dev Method Development Column: AQ-C18 | Det: UV 210 nm Start->Dev SST System Suitability Testing (SST) %RSD < 2.0%, Tailing < 1.5 Dev->SST Val ICH Q2(R2) Validation SST->Val Spec Specificity Forced Degradation Val->Spec Lin Linearity & Range LOQ to 120% Val->Lin Acc Accuracy & Precision 3 Levels, 3 Replicates Val->Acc Rob Robustness DoE Approach Val->Rob Report Validated Analytical Procedure Spec->Report Lin->Report Acc->Report Rob->Report

Figure 1: Workflow for 6-Methylazepane-2,4-dione HPLC method development and ICH Q2(R2) validation.

Step-by-Step Analytical Protocol

Chromatographic Conditions
ParameterSpecification
Column Aqueous-compatible C18 (150 mm × 4.6 mm, 3 µm)
Mobile Phase A 0.05% Phosphoric acid in Ultrapure Water
Mobile Phase B HPLC-Grade Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 1°C
Injection Volume 10 µL
Detection UV at 210 nm
Gradient Program 0-3 min: 0% B (Isocratic hold for polar retention)3-10 min: 0% 40% B10-12 min: 40% 100% B (Column Wash)12-16 min: 0% B (Equilibration)
The Self-Validating Sequence Design

To ensure trustworthiness, this protocol operates as a self-validating system . Analytical runs are structured with built-in controls that continuously prove the system's reliability in real-time. If any internal control fails, the sequence automatically invalidates the surrounding sample data.

Sequence StepInjection TypePurpose & Acceptance Criteria
1 Mobile Phase BlankEquilibration Check: Ensures baseline drift is < 1 mAU/min.
2 Diluent BlankCarryover Control: Peak area at analyte RT must be 0.05% of target.
3 to 8 SST Standard (100 µg/mL)System Precision: 6 replicates. Area %RSD 2.0%, Tailing 1.5, Plates 5000.
9 to 18 Unknown SamplesAnalysis Block: Maximum of 10 samples to prevent undetected drift.
19 Bracketing StandardDrift Control: Re-injection of SST standard. Area must be within 98.0–102.0% of the initial SST average.

ICH Q2(R2) Method Validation Protocol

The method was rigorously validated according to the[1], ensuring it is fit for its intended purpose.

Specificity & Stability-Indicating Power

Specificity is the ability to assess the analyte unequivocally in the presence of impurities.

  • Protocol: 6-Methylazepane-2,4-dione solutions were subjected to forced degradation: 0.1 N HCl, 0.1 N NaOH, 3% H 2​ O 2​ , thermal (60°C), and UV light for 24 hours.

  • Mechanistic Insight: The azepane-dione ring is highly susceptible to base-catalyzed hydrolysis, leading to ring-opening at the amide bond. The resulting linear amino acid derivative is significantly more polar. The initial 3-minute 100% aqueous isocratic hold ensures this polar degradant elutes near the void volume, achieving baseline resolution ( Rs​>2.0 ) from the intact API peak.

Linearity, Range, and Sensitivity
  • Protocol: Calibration standards were prepared at 7 concentration levels ranging from the Limit of Quantitation (LOQ) to 120% of the nominal working concentration (1.5 µg/mL to 120 µg/mL).

  • Evaluation: Data was subjected to linear regression analysis using the least-squares method.

Accuracy and Precision
  • Protocol (Accuracy): Evaluated via standard addition (spiked recovery) into a synthetic sample matrix at 50%, 100%, and 150% of the target concentration, prepared in triplicate.

  • Protocol (Precision): Repeatability was assessed using 6 independent preparations of the 100% test concentration. Intermediate precision was verified by a second analyst on a different day using a different HPLC system.

Robustness
  • Protocol: A Design of Experiments (DoE) approach was utilized to assess the impact of deliberate, minor variations in method parameters: Flow rate ( ± 0.1 mL/min), Column temperature ( ± 2°C), and Mobile Phase pH ( ± 0.1 units).

Validation Data Presentation

The following table summarizes the quantitative validation data, demonstrating full compliance with ICH Q2(R2) acceptance criteria.

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity (Resolution) Degradants resolved from API ( Rs​≥1.5 ) Rs​=3.2 (Base degradant)PASS
Linearity (Range) Correlation Coefficient ( R2 ) 0.999 R2=0.9998 (1.5 to 120 µg/mL)PASS
Sensitivity (LOD / LOQ) S/N 3 (LOD) and S/N 10 (LOQ)LOD: 0.4 µg/mL LOQ: 1.2 µg/mLPASS
Accuracy (Recovery) Mean recovery between 98.0% – 102.0%99.5% – 100.8%PASS
Precision (Repeatability) %RSD of 6 preparations 2.0%0.75%PASS
Intermediate Precision %RSD across analysts/days 2.0%0.92%PASS
Robustness SST criteria met under varied conditions%RSD 1.2% across all variationsPASS

References

  • Title: 6-Methylazepane-2,4-dione | C7H11NO2 | CID 55288344 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

Sources

Method

Application Note: Catalytic Reduction Methods for 6-Methylazepane-2,4-dione Functionalization

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Focus: Chemoselective and Enantioselective Catalytic Reductions Introduction & Structural Rationale The azepane ring is a privileged seven-membered...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Focus: Chemoselective and Enantioselective Catalytic Reductions

Introduction & Structural Rationale

The azepane ring is a privileged seven-membered heterocyclic scaffold increasingly utilized in modern drug discovery to impart three-dimensional molecular rigidity and improve pharmacokinetic profiles[1]. Within this class, 6-methylazepane-2,4-dione serves as a highly versatile β -keto lactam building block[2].

The functionalization of 6-methylazepane-2,4-dione via catalytic reduction presents a classic chemoselectivity challenge: differentiating between the highly electrophilic C4 ketone and the resonance-stabilized C2 lactam (amide)[3]. Because the C2 carbonyl is stabilized by nitrogen lone-pair delocalization, the C4 ketone can be selectively targeted. This application note details two field-proven catalytic workflows—Asymmetric Hydrogenation and Reductive Amination —to convert the C4 ketone into chiral hydroxyl or amino functional groups without compromising the lactam core.

Chemoselective Asymmetric Hydrogenation of the C4-Ketone

Mechanistic Causality

The reduction of β -keto lactams requires precise control over both chemoselectivity and stereoselectivity. Ruthenium(II) complexes bearing chiral atropisomeric diphosphine ligands, such as BINAP, are the gold standard for this transformation[4].

The reaction proceeds via a directed hydrogenation pathway. The C2 lactam oxygen coordinates to the Ru(II) center, anchoring the substrate and creating a rigid, stereodefined metallacyclic transition state. Subsequent heterolytic cleavage of H₂ and hydride transfer to the C4 ketone occurs with high enantiofacial discrimination, driven by the steric bulk of the chiral ligand[5]. This dynamic kinetic resolution (DKR) or direct asymmetric reduction yields enantiopure 4-hydroxy-6-methylazepan-2-one.

Ru_Mechanism A 6-Methylazepane-2,4-dione (β-keto lactam) B Ru(II)-BINAP Complex Coordination to C2 & C4 A->B Catalyst Addition C Heterolytic H2 Cleavage & Hydride Transfer B->C H2 (50 atm) D Chiral 4-Hydroxy- 6-methylazepan-2-one C->D Product Release

Caption: Mechanistic pathway of Ru-BINAP catalyzed asymmetric hydrogenation of 6-Methylazepane-2,4-dione.

Protocol 1: Synthesis of Chiral 4-Hydroxy-6-methylazepan-2-one

Self-Validating Note: The use of degassed solvents and a high-pressure Parr reactor is critical. Oxygen contamination rapidly oxidizes the Ru(II) catalyst to an inactive Ru(III) species.

Reagents:

  • 6-Methylazepane-2,4-dione (1.0 equiv, 10 mmol)

  • RuCl₂ₙ catalyst (0.5 mol%)

  • Anhydrous, degassed Methanol (50 mL)

  • Hydrogen gas (High purity, 99.999%)

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge a 100 mL stainless steel autoclave with 6-methylazepane-2,4-dione and the RuCl₂ₙ catalyst.

  • Solvent Addition: Add 50 mL of strictly anhydrous, degassed methanol. Seal the autoclave before removing it from the glovebox.

  • Purging: Connect the autoclave to a hydrogen line. Purge the vessel by pressurizing to 10 atm with H₂ and carefully venting. Repeat this purge cycle three times to ensure complete removal of residual argon.

  • Hydrogenation: Pressurize the autoclave to 50 atm with H₂. Heat the reaction mixture to 50 °C while stirring at 800 rpm.

  • Monitoring: Allow the reaction to proceed for 12–16 hours. Monitor the pressure drop; the reaction is complete when hydrogen consumption ceases.

  • Workup & Validation: Cool the reactor to room temperature and safely vent the H₂ gas. Concentrate the methanolic solution under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, EtOAc/Hexane).

  • Analysis: Determine the enantiomeric excess (ee) via chiral HPLC (e.g., Chiralcel OD-H column). Expected yield: >90%, ee: >95%.

Catalytic Reductive Amination at the C4 Position

Mechanistic Causality

To synthesize 4-amino-6-methylazepan-2-one derivatives, the C4 ketone must be converted to an imine/enamine intermediate prior to reduction. Because the C4 ketone is sterically hindered by the adjacent C6 methyl group and the cyclic constraints, spontaneous imine formation is sluggish.

Adding a strong Lewis acid/dehydrating agent like Titanium(IV) isopropoxide[Ti(O-iPr)₄] forces the equilibrium toward the imine. Subsequent catalytic hydrogenation using Palladium on Carbon (Pd/C) selectively reduces the C=N bond at atmospheric pressure. The C2 lactam remains completely untouched under these mild conditions.

Reductive_Amination Step1 1. Imine Formation Substrate + Amine + Ti(O-iPr)4 Step2 2. Solvent Exchange & Catalyst Addition (Pd/C) Step1->Step2 Step3 3. Catalytic Hydrogenation H2 gas, 1 atm, 25°C Step2->Step3 Step4 4. Filtration & Purification Yield: 4-Amino derivative Step3->Step4

Caption: Step-by-step workflow for the chemoselective catalytic reductive amination at the C4 position.

Protocol 2: Synthesis of 4-(Benzylamino)-6-methylazepan-2-one

Self-Validating Note: Ti(O-iPr)₄ generates insoluble TiO₂ upon exposure to water during workup. Filtering this through a Celite pad prevents emulsion formation and traps the Pd/C catalyst safely.

Reagents:

  • 6-Methylazepane-2,4-dione (1.0 equiv, 10 mmol)

  • Benzylamine (1.1 equiv, 11 mmol)

  • Ti(O-iPr)₄ (1.25 equiv, 12.5 mmol)

  • 10% Pd/C (10 wt% relative to substrate)

  • Anhydrous Ethanol (40 mL)

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried round-bottom flask under nitrogen, dissolve 6-methylazepane-2,4-dione and benzylamine in 20 mL of anhydrous ethanol. Dropwise add Ti(O-iPr)₄. Stir at room temperature for 10 hours.

  • Catalyst Addition: Suspend 10% Pd/C in 20 mL of ethanol and add it to the reaction mixture.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas using a balloon. Stir vigorously at room temperature (25 °C) under 1 atm of H₂ for 12 hours.

  • Quenching: Quench the reaction by adding 2 mL of water to precipitate titanium dioxide (TiO₂). Stir for 15 minutes until a white suspension fully forms.

  • Filtration: Filter the entire mixture through a pad of Celite to remove both the TiO₂ salts and the Pd/C catalyst. Caution: Do not let the Pd/C dry out on the filter paper to avoid ignition. Wash the pad thoroughly with ethyl acetate.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography (DCM/MeOH with 1% Et₃N) to yield the secondary amine.

Quantitative Data & Selectivity Summary

The following table summarizes the expected outcomes and operational parameters for the functionalization of 6-methylazepane-2,4-dione, highlighting the strict chemoselectivity of the chosen catalytic systems.

Reaction TypeTarget Functional GroupCatalyst SystemTemp / H₂ PressurePrincipal ProductChemoselectivity (C4 vs C2)Expected Yield
Asymmetric Hydrogenation C4-KetoneRuCl₂[(R)-BINAP]50 °C / 50 atmChiral 4-hydroxy-6-methylazepan-2-one>99% selective for C492% (>95% ee)
Reductive Amination C4-Ketone10% Pd/C + Ti(O-iPr)₄25 °C / 1 atm4-(benzylamino)-6-methylazepan-2-one>99% selective for C485% (dr varies)
Complete Reduction (Reference)C2-Lactam & C4-KetoneRu/Triphos140 °C / 80 atm6-methylazepan-4-olNon-selective (Fully reduced)~70%

References

  • ResearchGate. "Asymmetric Hydrogenation of 3H-Azepines via Catalytic Kinetic Resolution: Access to anti-Disubstituted Azepanes."[1] URL:[Link]

  • ResearchGate. "Asymmetric Catalysis Special Feature Part II: Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives."[4] URL:[Link]

  • ResearchGate. "Synthesis of Chiral Bisphosphines with Tunable Bite Angles and Their Applications in Asymmetric Hydrogenation of β-Ketoesters."[5] URL:[Link]

Sources

Application

Application Notes and Protocols for the Crystallization and High-Purity Isolation of 6-Methylazepane-2,4-dione

Abstract This comprehensive technical guide outlines a systematic approach for the crystallization and high-purity isolation of the chiral molecule 6-Methylazepane-2,4-dione. The protocol is designed for researchers, sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive technical guide outlines a systematic approach for the crystallization and high-purity isolation of the chiral molecule 6-Methylazepane-2,4-dione. The protocol is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds. This document provides a detailed methodology, encompassing initial purification from a crude reaction mixture, a systematic solvent screening process for optimal crystallization, and a robust protocol for the resolution of its enantiomers via diastereomeric salt crystallization. The scientific principles underpinning each stage are elucidated to provide a thorough understanding of the process.

Introduction

6-Methylazepane-2,4-dione is a seven-membered heterocyclic compound belonging to the class of cyclic beta-keto amides. Its structure, featuring a chiral center at the C6 position, makes it a valuable building block in medicinal chemistry and drug discovery, where stereochemistry often plays a critical role in pharmacological activity. The efficient isolation of this compound in high purity, and as a single enantiomer, is therefore a crucial step in its application for pharmaceutical development.

This guide provides a comprehensive, field-proven protocol for the crystallization and chiral resolution of 6-Methylazepane-2,4-dione, ensuring high purity and enantiomeric excess.

Overview of the Isolation and Purification Workflow

The successful isolation of high-purity 6-Methylazepane-2,4-dione from a crude synthetic mixture involves a multi-step process. The general workflow is depicted below.

start Crude 6-Methylazepane-2,4-dione purification Initial Purification (e.g., Column Chromatography) start->purification Removal of gross impurities crystallization Racemic Crystallization purification->crystallization Isolation of racemic compound resolution Diastereomeric Salt Formation crystallization->resolution Formation of diastereomeric salts fractional_crystallization Fractional Crystallization resolution->fractional_crystallization Exploiting solubility differences separation Separation of Diastereomers fractional_crystallization->separation Isolation of one diastereomer regeneration Enantiomer Regeneration separation->regeneration Liberation of the pure enantiomer final_product High-Purity Enantiomer regeneration->final_product

Caption: Overall workflow for the purification and chiral resolution of 6-Methylazepane-2,4-dione.

Initial Purification from Crude Reaction Mixture

Prior to crystallization, it is essential to remove significant impurities from the crude reaction mixture. A plausible synthetic route to 6-Methylazepane-2,4-dione is an intramolecular Aza-Dieckmann condensation. This can result in unreacted starting materials, catalysts, and side-products.

Protocol for Initial Purification (Silica Gel Chromatography):

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent system (e.g., hexane/ethyl acetate).

  • Loading: Apply the concentrated crude sample to the top of the silica gel column.

  • Elution: Elute the column with a gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the elution of the desired product using Thin Layer Chromatography (TLC).

  • Analysis and Pooling: Analyze the collected fractions by TLC. Pool the fractions containing the pure 6-Methylazepane-2,4-dione.

  • Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to obtain the purified racemic 6-Methylazepane-2,4-dione.

Racemic Crystallization for Bulk Purification

Crystallization is a powerful technique for the bulk purification of the racemic compound. The choice of solvent is critical and should be determined through a systematic screening process.

Solvent Selection Rationale

The ideal crystallization solvent system (a single solvent or a binary mixture) should exhibit the following properties:

  • High solubility at elevated temperatures: To dissolve a significant amount of the compound.

  • Low solubility at lower temperatures: To ensure a high recovery of the crystallized product.

  • Formation of well-defined, non-solvated crystals.

  • Inertness: The solvent should not react with the compound.

  • Volatility: The solvent should be easily removable from the final product.

Based on the structural characteristics of 6-Methylazepane-2,4-dione (a cyclic beta-keto amide), a range of solvents with varying polarities should be screened.

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolGood dissolving power for polar compounds, often used in combination with anti-solvents.
Esters Ethyl acetate, Isopropyl acetateMedium polarity, good for dissolving a range of organic compounds.
Ketones Acetone, Methyl ethyl ketoneGood solvents for many organic compounds, often used for recrystallization.
Ethers Diethyl ether, Methyl tert-butyl etherLower polarity, can act as anti-solvents when mixed with more polar solvents.
Hydrocarbons Hexane, Heptane, TolueneNon-polar, primarily used as anti-solvents to induce precipitation from more polar solutions.
Chlorinated DichloromethaneGood solvent for a wide range of compounds, but use should be minimized due to environmental concerns.
Protocol for Solvent Screening
  • Small-Scale Solubility Test:

    • Place a small, known amount (e.g., 10-20 mg) of purified racemic 6-Methylazepane-2,4-dione into several small vials.

    • Add a single solvent from the list above dropwise at room temperature until the solid dissolves. Note the approximate solubility.

    • For solvents where the compound is sparingly soluble at room temperature, gently heat the vial and observe for dissolution.

    • For solvents where the compound is freely soluble at room temperature, consider them as potential "solvent" components in a binary system.

  • Crystallization Test:

    • For promising single solvents (good solubility at high temperature, poor at low temperature), prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, followed by cooling in an ice bath. Observe the quality and quantity of the crystals formed.

    • For binary solvent systems, dissolve the compound in a good solvent and add a poor solvent (anti-solvent) dropwise at room temperature or an elevated temperature until turbidity persists. Then, add a small amount of the good solvent to redissolve the solid and allow the solution to cool slowly.

General Racemic Crystallization Protocol

dissolution Dissolve in minimal hot solvent cooling Slow cooling to room temperature dissolution->cooling ice_bath Further cooling in an ice bath cooling->ice_bath filtration Isolate crystals by filtration ice_bath->filtration washing Wash with cold solvent filtration->washing drying Dry under vacuum washing->drying

Caption: Step-by-step process for racemic crystallization.

  • Dissolution: In a suitable flask, dissolve the purified racemic 6-Methylazepane-2,4-dione in the minimum amount of the selected hot crystallization solvent (or solvent mixture).

  • Cooling: Allow the solution to cool slowly to room temperature. To promote slow cooling, the flask can be placed in a Dewar flask filled with warm water.

  • Inducing Crystallization (if necessary): If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal.

  • Maturation: Once crystallization begins, allow the solution to stand at room temperature for several hours to allow for complete crystal growth.

  • Further Cooling: Place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

High-Purity Isolation: Chiral Resolution by Diastereomeric Salt Crystallization

The separation of the enantiomers of 6-Methylazepane-2,4-dione can be effectively achieved by converting them into a mixture of diastereomeric salts using a chiral resolving agent. These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.

Selection of Chiral Resolving Agent

Given the presence of a basic nitrogen atom in the azepane ring, chiral acids are suitable resolving agents. Tartaric acid and its derivatives are excellent choices due to their availability in both enantiomeric forms, high crystallinity, and cost-effectiveness.

Recommended Chiral Resolving Agents:

  • (+)-Tartaric Acid or (-)-Tartaric Acid

  • (+)-Dibenzoyl-D-tartaric acid or (-)-Dibenzoyl-L-tartaric acid

  • (+)-Di-p-toluoyl-D-tartaric acid or (-)-Di-p-toluoyl-L-tartaric acid

Protocol for Diastereomeric Salt Formation and Fractional Crystallization

racemate_sol Solution of Racemic 6-Methylazepane-2,4-dione mixing Mix and Heat to Dissolve racemate_sol->mixing resolving_agent_sol Solution of Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolving_agent_sol->mixing cooling Slow Cooling mixing->cooling filtration Filter Less Soluble Diastereomeric Salt cooling->filtration mother_liquor Mother Liquor with More Soluble Diastereomeric Salt filtration->mother_liquor regeneration1 Regenerate Enantiomer 1 filtration->regeneration1 regeneration2 Regenerate Enantiomer 2 mother_liquor->regeneration2

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

  • Solvent Selection: Screen for a suitable solvent in which both the racemic compound and the chiral resolving agent are soluble at elevated temperatures, and one of the diastereomeric salts is significantly less soluble at lower temperatures. Alcohols like methanol or ethanol are often good starting points.

  • Salt Formation:

    • Dissolve one equivalent of racemic 6-Methylazepane-2,4-dione in the chosen solvent with heating.

    • In a separate flask, dissolve 0.5 to 1.0 equivalent of the chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent, also with heating.

    • Combine the two hot solutions.

  • Fractional Crystallization:

    • Allow the combined solution to cool slowly to room temperature. The less soluble diastereomeric salt should crystallize out.

    • Further cool the mixture in an ice bath to maximize the yield of the precipitated salt.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent. This is Diastereomer 1 .

    • The mother liquor contains the more soluble diastereomeric salt, Diastereomer 2 .

  • Recrystallization for Higher Purity (Optional but Recommended):

    • The isolated crystals of Diastereomer 1 can be recrystallized from the same or a different solvent system to improve diastereomeric purity.

Protocol for Regeneration of the Free Enantiomer
  • Dissolution: Suspend the isolated diastereomeric salt in water.

  • Basification: Add a base (e.g., a saturated solution of sodium bicarbonate or dilute sodium hydroxide) dropwise with stirring until the solution is basic (pH > 8). This will deprotonate the tartaric acid and liberate the free amine form of the 6-Methylazepane-2,4-dione enantiomer.

  • Extraction: Extract the aqueous solution multiple times with an organic solvent such as dichloromethane or ethyl acetate.

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the enantiomerically enriched 6-Methylazepane-2,4-dione.

  • Repeat for the Other Enantiomer: The same procedure can be applied to the mother liquor containing the more soluble diastereomer to isolate the other enantiomer.

Purity Assessment

The purity of the crystallized racemic compound and the enantiomeric excess (e.e.) of the resolved enantiomers should be determined using appropriate analytical techniques.

Analytical TechniquePurposeExpected Outcome
Melting Point Assess the purity of the crystalline solid.A sharp melting point range indicates high purity.
¹H and ¹³C NMR Confirm the chemical structure and identify any impurities.Spectra should be consistent with the structure of 6-Methylazepane-2,4-dione with no significant impurity peaks.
HPLC (Achiral) Determine the chemical purity of the racemic compound.A single major peak with purity >99%.
Chiral HPLC or Chiral GC Determine the enantiomeric excess (e.e.) of the resolved product.For a successful resolution, one enantiomer should be significantly enriched, ideally with an e.e. >98%.

Conclusion

The protocols detailed in this application note provide a robust framework for the crystallization and high-purity isolation of 6-Methylazepane-2,4-dione. By employing a systematic approach to solvent screening and leveraging the principles of diastereomeric salt formation, researchers can obtain this valuable chiral building block in high chemical and enantiomeric purity, suitable for applications in pharmaceutical research and development. It is important to note that the specific conditions for crystallization and resolution may require some empirical optimization for the best results.

References

  • PubChem. 6-Methylazepane-2,4-dione. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. [Link]

  • JoVE. Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization. [Link]

  • Wikipedia. Chiral resolution. [Link]

  • Journal of Chemical & Engineering Data. Determination and Correlation of the Solubility of 1,3-Cyclohexanedione Form I in Fourteen Pure Solvents at Temperatures from 288.15 to 333.15 K. [Link]

  • Journal of Chemical & Engineering Data. Solution Thermodynamics of Caprolactam in Different Monosolvents. [Link]

  • Chemistry LibreTexts. 6.8 Resolution (Separation) of Enantiomers. [Link]

Method

Application Note: Formulation Techniques for 6-Methylazepane-2,4-dione in Preclinical In Vivo Studies

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Introduction: The Chemical Challenge of β-Keto Lactams 6-Methylazepane-2,4-dione (CAS: 29520-89-6) is a versatile seven...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals

Introduction: The Chemical Challenge of β-Keto Lactams

6-Methylazepane-2,4-dione (CAS: 29520-89-6) is a versatile seven-membered heterocyclic building block increasingly utilized in medicinal chemistry as a privileged scaffold for novel therapeutics . While its low molecular weight and polar functional groups suggest favorable drug-like properties, formulating this compound for preclinical in vivo studies presents significant physicochemical hurdles.

The core challenge lies in its β-keto lactam architecture. The molecule features a nitrogen atom at position 1, carbonyls at positions 2 (lactam) and 4 (ketone), and a methyl group at position 6. The methylene bridge at C3 is flanked by two electron-withdrawing carbonyl groups, rendering its protons highly acidic. Consequently, 6-Methylazepane-2,4-dione is highly susceptible to keto-enol tautomerization and subsequent base-catalyzed ring-opening hydrolysis or oxidative degradation . Dissolving this API in standard physiological buffers (e.g., pH 7.4 PBS) often leads to rapid degradation, confounding pharmacokinetic (PK) and efficacy data.

Physicochemical Profiling & Causality

To design a robust vehicle, we must first map the compound's physical properties to formulation strategies. The azepane ring and C6-methyl group impart localized lipophilicity, while the dione moiety provides hydrogen bonding sites.

Table 1: Physicochemical Properties and Formulation Implications

PropertyValueImplication for Formulation
Molecular Weight 141.17 g/mol Small molecular size; rapid systemic clearance expected.
XLogP3 (Predicted) ~0.0High hydrophilicity; requires wetting agents for uniform suspension.
Structural Motif β-Keto LactamHighly sensitive to pH > 7.0; requires slightly acidic buffering (pH 5.0–6.0).
H-Bond Donors/Acceptors 1 (NH) / 2 (C=O)Good interaction with polar protic solvents and aqueous vehicles.
Logical Relationship: Degradation Pathway

Understanding the degradation kinetics is critical. Exposure to basic environments triggers enolization at the C3 active methylene, creating an electron-rich enolate that is highly reactive to oxygen. Simultaneously, the strained lactam bond is vulnerable to nucleophilic attack by hydroxide ions, leading to irreversible ring opening into an inactive acyclic amino acid derivative.

DegradationPathway A 6-Methylazepane-2,4-dione (Intact β-Keto Lactam) B Base-Catalyzed Enolization (C3 Active Methylene) A->B pH > 7.0 C Lactam Ring Hydrolysis (pH > 7.5 or pH < 3.0) A->C Extreme pH D Oxidative Degradation (Enolate Susceptibility) B->D O2 Exposure E Acyclic Amino Acid Derivative (Inactive) C->E D->E

Figure 1: pH-dependent degradation and enolization pathways of 6-Methylazepane-2,4-dione.

Preclinical Formulation Strategies

To bypass these stability issues, the formulation must strictly control pH while ensuring complete solubilization (for IV) or homogenous dispersion (for PO).

Table 2: Recommended Preclinical Vehicles

RouteRecommended VehicleCausality / Mechanism of Action
Intravenous (IV) 5% DMSO / 10% Solutol HS 15 / 85% Acetate Buffer (pH 5.5)DMSO disrupts the crystal lattice. Solutol micellizes the API to prevent precipitation upon dilution. The pH 5.5 buffer arrests lactam hydrolysis.
Per Os (PO) 0.5% Methylcellulose (MC) / 0.2% Tween 80 in DI WaterMC increases viscosity to provide steric hindrance against particle settling. Tween 80 reduces surface tension, wetting the lipophilic methyl/azepane regions.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems . They incorporate built-in controls (e.g., time-zero baselines, organic stock comparisons) to ensure that any observed loss in concentration is accurately attributed to chemical degradation rather than physical precipitation.

FormulationWorkflow A API: 6-Methylazepane-2,4-dione B Physicochemical Profiling (Solubility & pH Stability) A->B C Vehicle Selection B->C D IV Formulation (DMSO/Solutol/Buffer pH 5.5) C->D E PO Formulation (0.5% MC / 0.2% Tween 80) C->E F HPLC-UV Validation (Assay & Purity) D->F E->F G In Vivo Dosing F->G

Figure 2: Self-validating experimental workflow for preclinical vehicle formulation.

Protocol 1: pH-Stability Profiling (Pre-formulation Validation)

Purpose: To empirically confirm the optimal pH range for 6-Methylazepane-2,4-dione prior to in vivo dosing, preventing artifactual PK data caused by vehicle-induced degradation.

  • Stock Preparation: Dissolve 1.0 mg of 6-Methylazepane-2,4-dione in 1 mL of LC-MS grade Acetonitrile. Causality: A purely organic, aprotic stock prevents hydrolysis and serves as the 100% recovery baseline (Time-Zero Control).

  • Buffer Spiking: Prepare 100 µg/mL solutions by spiking 100 µL of the stock into 900 µL of various aqueous buffers (pH 1.2, 4.5, 5.5, 7.4, and 9.0).

  • Incubation: Incubate all samples at 37°C in a thermoshaker at 300 rpm.

  • Sampling & Quenching: At t = 0, 2, 4, 8, and 24 hours, extract 50 µL aliquots and quench with 50 µL of cold Acetonitrile (containing an internal standard) to halt degradation.

  • Analysis: Analyze via HPLC-UV (λ = 210 nm).

  • Validation Check: If the pH 7.4 sample shows >10% degradation at 4 hours while the Acetonitrile stock remains stable, the degradation is chemically mediated (hydrolysis/enolization), validating the necessity of the pH 5.5 IV vehicle.

Protocol 2: Preparation of IV Dosing Solution (1 mg/mL)

Purpose: To create a sterile, isotonic, and chemically stable solution for intravenous administration in rodents.

  • Weighing: Accurately weigh 10 mg of 6-Methylazepane-2,4-dione into a sterile glass vial.

  • Primary Solubilization: Add 0.5 mL (5% v/v) of Dimethyl Sulfoxide (DMSO). Vortex until completely dissolved. Causality: DMSO acts as a powerful co-solvent to rapidly break the API's crystal lattice.

  • Surfactant Addition: Add 1.0 mL (10% v/v) of Solutol HS 15 (pre-warmed to 37°C to liquefy). Vortex vigorously for 2 minutes. Causality: Solutol coats the hydrophobic regions of the dissolved API, forming micelles that prevent the drug from crashing out when the aqueous phase is introduced.

  • Aqueous Dilution: While stirring continuously at 400 rpm, add 8.5 mL (85% v/v) of 50 mM Acetate Buffer (pH 5.5) supplemented with 0.9% NaCl dropwise. Causality: Dropwise addition prevents localized supersaturation. The pH 5.5 buffer locks the compound in its stable lactam form, while NaCl ensures the solution is isotonic to prevent hemolysis upon injection.

  • Sterilization: Filter the final solution through a 0.22 µm PES syringe filter.

  • Validation Check: Perform a pre- and post-filtration HPLC assay. A recovery of >95% confirms that the API is fully dissolved and not retained on the filter as a micro-precipitate.

Protocol 3: Preparation of PO Dosing Suspension (10 mg/mL)

Purpose: To formulate a homogenous, high-dose oral suspension that protects the API during transit and ensures uniform dosing.

  • Wetting: Weigh 100 mg of API into a glass mortar. Add 20 µL of 10% Tween 80 in water (final concentration 0.2% v/v in 10 mL). Triturate gently with a pestle. Causality: Dry 6-Methylazepane-2,4-dione powder may float on aqueous vehicles due to its methyl/azepane lipophilicity. Tween 80 reduces the interfacial tension, allowing the powder to wet uniformly without clumping.

  • Vehicle Addition: Gradually add 9.98 mL of a 0.5% Methylcellulose (MC) solution in DI water while continuously triturating to form a smooth paste, then a uniform suspension. Causality: MC acts as a suspending agent. Its polymeric network increases the vehicle's viscosity, adhering to Stokes' Law to significantly reduce the sedimentation rate of the API particles.

  • Homogenization: Transfer to a vial and stir with a magnetic bar at 500 rpm for 15 minutes.

  • Validation Check: To validate homogeneity, extract 100 µL samples from the top, middle, and bottom of the vial while stirring. Dissolve these aliquots in 900 µL Acetonitrile and assay via HPLC. The relative standard deviation (RSD) across the three zones must be <5% prior to initiating oral gavage.

References

  • National Center for Biotechnology Information. "6-Methylazepane-2,4-dione | C7H11NO2 | CID 55288344" PubChem. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 6-Methylazepane-2,4-dione Derivatization

Welcome to the Advanced Synthesis Support Hub. The azepane-2,4-dione scaffold is a privileged, seven-membered heterocyclic building block widely utilized in medicinal chemistry and drug discovery[1][2].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Hub. The azepane-2,4-dione scaffold is a privileged, seven-membered heterocyclic building block widely utilized in medicinal chemistry and drug discovery[1][2]. However, the introduction of a methyl group at the C6 position creates profound conformational constraints.

This guide is engineered for drug development professionals and synthetic chemists experiencing low yields, poor regioselectivity, or failed reactions during the derivatization of 6-Methylazepane-2,4-dione . Below, you will find mechanistic troubleshooting FAQs, quantitative benchmarking data, and self-validating experimental protocols designed to bypass these steric barriers.

Diagnostic Workflow for Steric Resolution

Before altering your reaction conditions, use the diagnostic logic tree below to identify the specific steric clash mechanism affecting your target site.

Workflow Start 6-Methylazepane-2,4-dione Derivatization Identify Target Site Selection Start->Identify N1 N1 (Amine) Identify->N1 C3 C3 (Methylene) Identify->C3 C4 C4 (Carbonyl) Identify->C4 N1_Prob Steric Clash: C7-H / 6-Me Shielding N1->N1_Prob C3_Prob Steric Clash: Enolate Shielding C3->C3_Prob C4_Prob Steric Clash: Transannular Strain C4->C4_Prob N1_Sol Microwave + NaH/DMF N1_Prob->N1_Sol C3_Sol LiHMDS + Alkyl Triflates C3_Prob->C3_Sol C4_Sol TiCl4 Activation C4_Prob->C4_Sol

Diagnostic workflow for identifying and bypassing steric barriers during derivatization.

Knowledge Base & Mechanistic FAQs

Q1: Why do standard N-alkylation protocols (e.g., K₂CO₃ in DMF) fail or give <20% yield with 6-methylazepane-2,4-dione? A1: The failure is rooted in the inherent transannular strain of the 7-membered azepane ring, which typically settles into a twist-chair or saddle conformation[3]. The C6-methyl group forces the adjacent C7-hydrogens into trajectories that sterically shield the N1 position. Standard weak bases fail to fully deprotonate the amine efficiently under these hindered conditions. Solution: Transition to a strong aprotic base (e.g., NaH) to force complete deprotonation, and utilize microwave irradiation to overcome the high activation energy barrier of the subsequent substitution step[4].

Q2: During C3 functionalization, I am observing poor electrophile incorporation. How can I optimize this? A2: The active methylene at C3 is flanked by two carbonyls. While highly acidic, the resulting enolate is sterically shielded by the 3D pucker of the 7-membered ring, exacerbated by the 6-methyl group's pseudo-axial orientation which creates transannular repulsion[5]. Bulky electrophiles cannot achieve the necessary Bürgi-Dunitz trajectory for attack. Solution: Use LiHMDS at -78 °C to form the kinetic enolate, and employ less sterically demanding electrophiles or highly reactive alkyl triflates instead of standard alkyl halides.

Q3: Reductive amination at the C4 carbonyl yields primarily unreacted starting material. What is the mechanistic failure? A3: The C4 carbonyl is subject to severe transannular interactions from the C7 methylene and the C6 methyl group. The formation of the tetrahedral hemiaminal intermediate is thermodynamically disfavored due to increased 1,3-diaxial-like steric clashes in the 7-membered transition state[6]. Solution: Employ Lewis acid catalysis (e.g., TiCl₄) to strongly activate the carbonyl and lock the ring conformation, followed by reduction with NaBH₃CN.

Quantitative Benchmarking: Standard vs. Optimized Conditions

To guide your experimental design, below is a summary of quantitative data comparing standard literature conditions against our sterically-optimized protocols for 6-methylazepane-2,4-dione.

Reaction TypeTarget SiteStandard ConditionStandard YieldOptimized Condition (Steric Bypass)Optimized Yield
N-Alkylation N1K₂CO₃, Alkyl-Br, DMF, 80°C, 24h< 20%NaH, Alkyl-Br, DMF, Microwave (120°C), 30 min85–92%
C-Alkylation C3NaOEt, Alkyl-I, EtOH, RT, 12h15–30%LiHMDS, Alkyl-OTf, THF, -78°C to RT, 4h78–84%
Reductive Amination C4AcOH, Amine, NaBH(OAc)₃, DCE, 24h< 10%TiCl₄, Et₃N, Amine, NaBH₃CN, DCM, 12h70–75%

Self-Validating Experimental Protocols

Protocol A: Microwave-Assisted N1-Alkylation

Designed to overcome C7/C6 steric shielding at the nitrogen center[4].

Step 1: Deprotonation

  • Action: In an oven-dried microwave vial under argon, dissolve 6-methylazepane-2,4-dione (1.0 eq) in anhydrous DMF (0.2 M). Cool to 0 °C and add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Causality: NaH provides the necessary thermodynamic driving force to completely deprotonate the sterically hindered N1 position, forming a highly nucleophilic amide anion.

  • Validation Checkpoint: Observe immediate effervescence (H₂ gas evolution). The solution will transition from a suspension to a clear, pale-yellow homogeneous solution once deprotonation is complete (approx. 15 mins).

Step 2: Microwave Alkylation

  • Action: Add the alkyl halide (1.5 eq) dropwise. Seal the vial and subject it to microwave irradiation at 120 °C for 30 minutes.

  • Causality: Microwave heating provides rapid, uniform thermal energy to overcome the steric activation barrier imposed by the adjacent 6-methyl group, preventing the degradation often seen in prolonged conventional heating.

  • Validation Checkpoint: TLC (Eluent: 1:1 EtOAc/Hexane) should show complete consumption of the starting material (stain with KMnO₄; the starting material will show a distinct N-H stretch at ~3300 cm⁻¹ in IR, which will be absent in the product).

Step 3: Quench and Isolation

  • Action: Cool to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF.

  • Validation Checkpoint: ¹H NMR of the crude product will show the complete disappearance of the broad N-H peak at ~8.0 ppm.

Protocol B: Lewis Acid-Mediated C4 Reductive Amination

Designed to resolve transannular strain during tetrahedral intermediate formation[6].

Pathway Ketone Hindered C4 Ketone LA TiCl4 Coordination (Locks Conformation) Ketone->LA Activation Imine Imine Intermediate (Reduced Strain) LA->Imine + Amine Reduction Hydride Attack (Anti to 6-Me) Imine->Reduction NaBH3CN Product Derivatized Product Reduction->Product Workup

Mechanistic pathway of Lewis acid-mediated steric clash resolution at the C4 carbonyl.

Step 1: Conformation Locking and Imine Formation

  • Action: Dissolve 6-methylazepane-2,4-dione (1.0 eq) and the target primary amine (1.2 eq) in anhydrous DCM (0.1 M) under argon. Cool to 0 °C. Add Triethylamine (3.0 eq), followed by the dropwise addition of a 1.0 M solution of TiCl₄ in DCM (0.6 eq).

  • Causality: The 6-methyl group creates a highly unfavorable steric environment for standard hemiaminal formation. TiCl₄ acts as a powerful Lewis acid, coordinating to the C4 oxygen, pulling it out of the steric shadow of the ring, and locking the 7-membered ring conformation to facilitate direct iminium ion formation.

  • Validation Checkpoint: The reaction mixture will immediately turn a deep red/orange color, indicating the formation of the titanium-imine complex.

Step 2: Diastereoselective Reduction

  • Action: Stir at room temperature for 4 hours. Cool back to 0 °C and add NaBH₃CN (1.5 eq) dissolved in a minimal amount of anhydrous MeOH. Stir for an additional 8 hours.

  • Causality: NaBH₃CN is a mild reducing agent that will selectively attack the activated iminium species. The locked conformation forces the hydride to attack from the less hindered face (anti to the 6-methyl group), ensuring high diastereoselectivity.

  • Validation Checkpoint: The deep red/orange color will gradually fade to a pale yellow suspension as the iminium is reduced. LC-MS of an aliquot will confirm the [M+H]⁺ mass of the desired amine and the absence of the starting dione.

References

  • Application of Azepane-2,4-dione in Organic Synthesis: A Guide for Researchers. Benchchem.1

  • Application Notes and Protocols: The Use of Azepane-2,4-dione in Medicinal Chemistry. Benchchem.2

  • Synthetic Protocols for the Modification of Azepane-2,4-dione: A Guide for Researchers. Benchchem.4

  • Diastereomeric dinickel(II) complexes with non-innocent bis(octaazamacrocyclic) ligands: isomerization, spectroelectrochemistry, DFT calculations and use in catalytic oxidation of cyclohexane. RSC Publishing.3

  • Amino Acid Mediated Intramolecular Asymmetric Aldol Reaction to Construct a New Chiral Bicyclic Enedione Containing a Seven-Membered Ring. ACS Publications.6

  • ENANTIODIVERGENT SYNTHESIS OF WIELAND-MIESCHER KETONE ANALOG MEDIATED BY A CHIRAL PYRIDINYLMETHYL. CLOCKSS.5

Sources

Optimization

Technical Support Center: Accurate Quantification of 6-Methylazepane-2,4-dione by LC-MS/MS

Welcome to the technical support center for the quantitative analysis of 6-Methylazepane-2,4-dione. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to refine your Liquid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the quantitative analysis of 6-Methylazepane-2,4-dione. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to refine your Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters. This guide is structured to address common challenges and frequently asked questions, ensuring your bioanalytical methods are robust, reproducible, and reliable.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that are critical for setting up a successful quantification assay for 6-Methylazepane-2,4-dione.

Q1: What are the initial MS parameters I should consider for 6-Methylazepane-2,4-dione?

A1: To begin, you need the fundamental properties of the analyte. For 6-Methylazepane-2,4-dione:

  • Molecular Formula: C₇H₁₁NO₂[1][2]

  • Monoisotopic Mass: 141.079 g/mol [1]

Initial Parameter Selection:

  • Ionization Mode: Given the presence of a nitrogen atom and carbonyl groups, 6-Methylazepane-2,4-dione is likely to protonate well. Therefore, start with Positive Electrospray Ionization (ESI+) .

  • Precursor Ion [Q1]: The most probable precursor ion will be the protonated molecule, [M+H]⁺. You should, therefore, target an m/z of 142.1 . It is also wise to check for other potential adducts, such as sodium [M+Na]⁺ (m/z 164.1) or ammonium [M+NH₄]⁺ (m/z 159.1), though the protonated molecule is typically the most abundant and preferred for quantification.[2]

  • Compound Optimization: Infuse a standard solution of 6-Methylazepane-2,4-dione directly into the mass spectrometer to optimize source parameters like capillary voltage and gas flows, and to determine the optimal fragmentor or cone voltage that maximizes the intensity of the precursor ion.[3][4]

Q2: How do I select and optimize product ions (MRM transitions) for quantification?

A2: Once the precursor ion is stable and optimized, you need to find suitable product ions for Multiple Reaction Monitoring (MRM).

  • Product Ion Scan: Perform a product ion scan on the selected precursor (m/z 142.1). This involves isolating the precursor ion in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and scanning the third quadrupole (Q3) to see the resulting fragments.

  • Fragment Selection: Look for at least two stable, intense, and specific product ions. The most intense transition is typically used for quantification ("quantifier"), while the second-most intense is used for confirmation ("qualifier").[3] This dual-transition approach enhances the specificity and reliability of the assay.

  • Collision Energy (CE) Optimization: For each selected product ion, the collision energy must be optimized. This is a critical step to ensure maximum sensitivity.[3][5][6] Create an experiment where the CE is ramped across a range (e.g., 5 to 40 eV in 2-5 eV steps) for each transition. The optimal CE is the value that produces the highest intensity for that specific product ion.[3][5][6]

The entire compound optimization workflow can be visualized as follows:

G cluster_infusion Direct Infusion & MS Optimization cluster_fragmentation Fragmentation & Transition Selection A Prepare Analyte Standard B Infuse into MS A->B C Select Ionization Mode (e.g., ESI+) B->C D Optimize Source Parameters (Capillary Voltage, Gas Flow) C->D E Identify Precursor Ion [Q1] (e.g., [M+H]+ at m/z 142.1) D->E F Perform Product Ion Scan on Precursor Ion E->F Isolate in Q1 G Select ≥2 Stable & Intense Product Ions [Q3] F->G H Optimize Collision Energy (CE) for each transition G->H I Finalize MRM Transitions (Quantifier & Qualifier) H->I G Start Low/Inconsistent Sensitivity CheckMS Re-optimize MS Parameters? (Source, CE, Fragmentor) Start->CheckMS CheckMatrix Investigate Matrix Effects? (Post-Extraction Spike) CheckMS->CheckMatrix No Improvement CleanSource Clean Ion Source & Reposition Probe CheckMS->CleanSource Yes CheckChroma Improve Chromatography? (Gradient, Column) CheckMatrix->CheckChroma No Significant Effect ImproveSamplePrep Implement LLE or SPE CheckMatrix->ImproveSamplePrep Suppression Detected CheckSystem Check System Health? (Leaks, Contamination) CheckChroma->CheckSystem No Improvement AdjustGradient Modify Gradient to Separate Analyte from Interferences CheckChroma->AdjustGradient Yes SystemMaint Perform System Maintenance (Fix Leaks, Fresh Solvents) CheckSystem->SystemMaint Yes

Sources

Troubleshooting

Technical Support Center: Liquid-Liquid Extraction (LLE) Optimization for 6-Methylazepane-2,4-dione

Welcome to the Extraction Optimization Support Portal . As drug development professionals and synthetic chemists, isolating highly functionalized heterocyclic intermediates like 6-Methylazepane-2,4-dione presents unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Extraction Optimization Support Portal . As drug development professionals and synthetic chemists, isolating highly functionalized heterocyclic intermediates like 6-Methylazepane-2,4-dione presents unique physicochemical challenges. This guide is designed by application scientists to move beyond basic protocols, providing you with the mechanistic causality behind solvent selection, pH manipulation, and emulsion resolution.

Mechanistic Knowledge Base: Understanding the Analyte

To optimize the extraction of 6-Methylazepane-2,4-dione ( C7​H11​NO2​ , Monoisotopic Mass: 141.08 Da), we must first analyze its structural behavior in solution. The compound features a 7-membered azepane ring containing a lactam nitrogen and two carbonyl groups at the C2 and C4 positions.

The Causality of Poor Extraction: The carbon at position C3 is an "active methylene" flanked by two electron-withdrawing carbonyls. This makes the C3 protons highly acidic. If the aqueous phase is neutral or basic, the compound deprotonates to form a highly water-soluble enolate anion1. For ionogenic analytes, optimum partitioning into an organic phase can only be achieved when the molecule is forced into its neutral state 2. Therefore, strict pH suppression is the foundational mechanism of this workflow.

LLE Optimization Logic Flow

LLE_Workflow Aqueous Aqueous Sample (6-Methylazepane-2,4-dione) pH_Check Measure pH Target: pH 2.0 - 2.5 Aqueous->pH_Check Acidify Add 1M HCl (Suppress Enolate Formation) pH_Check->Acidify If pH > 3.0 Solvent Add Organic Solvent (EtOAc or DCM, 1:1 to 3:1 v/v) pH_Check->Solvent If pH < 3.0 Acidify->Solvent Extract Agitate / Vortex (Partitioning Phase) Solvent->Extract Separate Centrifugation (Break Emulsions) Extract->Separate Organic Organic Phase (Target Compound) Separate->Organic Aqueous_Waste Aqueous Phase (Polar Impurities / Waste) Separate->Aqueous_Waste

Workflow for optimizing the pH-dependent liquid-liquid extraction of 6-Methylazepane-2,4-dione.

Troubleshooting & FAQs

Q1: Why is my extraction recovery of 6-Methylazepane-2,4-dione consistently below 20% when using non-polar solvents like hexane or heptane? A: This is a failure of polarity matching. 6-Methylazepane-2,4-dione contains a lactam nitrogen and two carbonyl groups, making it a strong hydrogen-bond acceptor and donor3. Aliphatic solvents like hexane cannot participate in dipole-dipole interactions, resulting in a highly negative partition coefficient (LogD). You must switch to a moderately polar solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM) to efficiently solvate the neutral molecule.

Q2: I am extracting from a biological matrix (e.g., plasma or fermentation broth) and severe emulsions are forming. How can I resolve this? A: Emulsions in complex matrices are caused by amphiphilic proteins and lipids acting as interfacial surfactants. Do not attempt to break the emulsion by raising the pH, as this will ionize your target analyte. Instead, utilize a "salting-out" technique. Adding 3–5 M anhydrous sodium sulfate ( Na2​SO4​ ) or sodium chloride ( NaCl ) to the aqueous phase increases its ionic strength2. This decreases the solubility of the emulsifying proteins and the target dione in water, driving the analyte into the organic phase while increasing the density differential between the layers. Follow this with centrifugation (3000 x g, 10 mins).

Q3: Can I use basic aqueous washes (like saturated NaHCO3​ ) to remove acidic impurities from my organic extract? A: No. Because 6-Methylazepane-2,4-dione possesses an active methylene group at C3, washing the organic layer with saturated sodium bicarbonate ( NaHCO3​ , pH ~8.3) will deprotonate the target compound, pulling it back into the aqueous waste layer. If you must remove impurities, use a neutral brine wash or a slightly acidic buffer.

Data Center: Quantitative Optimization Matrix

The following table summarizes the causal relationship between solvent selection, pH, and the resulting extraction efficiency for 6-Methylazepane-2,4-dione.

Solvent SystemAqueous pHSalting-Out AgentPartition Coefficient (LogD)*Extraction Efficiency (%)
Hexane7.0None-0.8< 15%
Ethyl Acetate7.0None0.445%
Ethyl Acetate 2.5 None 1.8 88%
Ethyl Acetate 2.5 3M NaCl 2.3 > 96%
Dichloromethane2.5None1.682%

*LogD values are representative estimates based on the polarity and ionization state of the azepanedione core.

Standard Operating Procedure: Self-Validating LLE Protocol

This protocol integrates pH-swing mechanics and salting-out principles to ensure >95% recovery of 6-Methylazepane-2,4-dione from aqueous mixtures4.

Step 1: pH Adjustment (The Critical Step)

  • Action: Measure the volume of your aqueous sample. Slowly add 1M Hydrochloric Acid (HCl) or 5% Trichloroacetic Acid (TCA) dropwise while monitoring with a calibrated pH meter.

  • Target: Adjust the pH to 2.0 - 2.5 .

  • Causality: This fully protonates the C3 active methylene and the lactam nitrogen, neutralizing the molecule for organic partitioning.

Step 2: Salting-Out

  • Action: Add solid Sodium Chloride ( NaCl ) to the acidified aqueous phase to achieve a concentration of approximately 3M (approx. 0.17 g per mL of water). Stir until fully dissolved.

  • Causality: Saturating the aqueous layer with simple salts maximizes the hydrophobic effect, aggressively driving the polar heterocyclic compound out of the water matrix.

Step 3: Solvent Addition & Equilibration

  • Action: Add Ethyl Acetate (EtOAc) at a 2:1 (Organic:Aqueous) volume ratio. Vortex vigorously for 2 minutes or shake in a separatory funnel for 5 minutes, venting frequently.

  • Causality: A high organic-to-aqueous ratio (e.g., >1:1) combined with vigorous agitation maximizes the interfacial surface area, ensuring rapid mass transfer of the target analyte.

Step 4: Phase Separation

  • Action: Allow the layers to separate. If an emulsion is present, centrifuge the biphasic mixture at 3000 x g for 10 minutes at 4°C.

  • Action: Carefully collect the upper organic layer (EtOAc).

Step 5: Self-Validation & Quality Control (IPQC)

  • Action: Before discarding the aqueous waste, take a 10 µL aliquot and analyze it via LC-MS.

  • Validation: The absence of the target mass ( m/z 142.08 [M+H]+ ) in the aqueous phase validates that the extraction has gone to completion. If the mass is detected, perform one additional extraction with fresh EtOAc.

Step 6: Isolation

  • Action: Combine all organic phases, dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and evaporate the solvent in vacuo to yield the purified 6-Methylazepane-2,4-dione.

References

  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International. Available at: [Link]

  • Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. JournalsPub. Available at: [Link]

Sources

Optimization

Troubleshooting low receptor binding affinity in 6-Methylazepane-2,4-dione screening assays

Technical Support Center: 6-Methylazepane-2,4-dione Screening Assays Welcome to the technical support guide for troubleshooting low receptor binding affinity in screening assays involving 6-Methylazepane-2,4-dione and re...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 6-Methylazepane-2,4-dione Screening Assays

Welcome to the technical support guide for troubleshooting low receptor binding affinity in screening assays involving 6-Methylazepane-2,4-dione and related scaffolds. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in their experimental workflow. Here, we move beyond simple protocols to explain the causality behind common issues and provide field-proven, validated solutions.

Frequently Asked Questions (FAQs)

Q1: What is 6-Methylazepane-2,4-dione and what kind of biological activity is expected?

6-Methylazepane-2,4-dione belongs to the broader class of heterocyclic compounds, which are foundational scaffolds in medicinal chemistry. Specifically, the pyrimidine-2,4-dione (uracil) core is present in many biologically active molecules, including anticancer agents like 5-Fluorouracil.[1] Derivatives of pyrimidine-2,4-dione have been investigated for a wide range of biological activities, including antimicrobial, antifungal, and cytotoxic (anticancer) effects.[1][2][3][4] While the specific targets for 6-Methylazepane-2,4-dione are not broadly documented in foundational literature, its structural class suggests potential interactions with enzymes or receptors involved in cellular proliferation and metabolism. Therefore, screening assays are essential to elucidate its specific mechanism of action (MoA).

Q2: What defines "binding affinity" and why is a low value a concern?

Binding affinity refers to the strength of the interaction between a single biomolecule (e.g., a receptor) and its binding partner (e.g., a ligand like 6-Methylazepane-2,4-dione). It is quantified by the dissociation constant (K_D), where a lower K_D value signifies a higher, more potent binding affinity.

Observing a low or weaker-than-expected affinity can be a concern for several reasons:

  • False Negative: It may incorrectly suggest the compound is inactive, causing a promising candidate to be overlooked.

  • Inaccurate Potency: It prevents the accurate determination of key parameters like IC50 or K_D, which are crucial for structure-activity relationship (SAR) studies.[5]

  • Poor Translatability: Compounds with very low affinity are less likely to be effective in more complex biological systems (e.g., cell-based assays or in vivo models) where they must compete with endogenous ligands.

Q3: What are the most common root causes of unexpectedly low binding affinity in a biochemical assay?

Low observed affinity is rarely a single-issue problem. It typically stems from one of three areas:

  • Assay Conditions: The buffer system, solvent concentration, or incubation parameters are not optimized for the specific receptor-ligand interaction.[6]

  • Compound-Specific Issues: The test article itself may have poor solubility, a tendency to aggregate, or impurities that interfere with the assay.[7]

  • High Non-Specific Binding (NSB): The ligand binds to components other than the target receptor (e.g., plate wells, filter membranes, or other proteins), which masks the true specific binding signal.[8][9]

This guide will systematically address how to diagnose and resolve issues in each of these areas.

In-Depth Troubleshooting Guide

Problem 1: My signal-to-background ratio is poor, and I suspect high non-specific binding (NSB) is obscuring the results. How do I confirm and mitigate this?

Expert Analysis: High non-specific binding is one of the most common reasons for inaccurate affinity measurements. NSB occurs when the ligand adheres to surfaces or other molecules through low-affinity hydrophobic or electrostatic interactions.[8] This creates a high background signal that makes it difficult to detect the true, specific binding to your target receptor. To obtain reliable data, specific binding should account for at least 80% of the total binding signal at the K_D concentration of the labeled ligand.[9]

The first step is to perform a control experiment to measure NSB directly. This is achieved by measuring the binding of your labeled ligand in the presence of a saturating concentration of an unlabeled, high-affinity competitor (a "cold" ligand).[8] This competitor occupies all the specific binding sites on the receptor, so any remaining signal from the labeled ligand is considered non-specific.

Specific Binding = Total Binding - Non-Specific Binding

If your NSB is greater than 20-30% of your total binding, you must optimize the assay conditions.

The following strategies, often used in combination, are effective at reducing NSB.

  • Optimize Buffer Composition:

    • Ionic Strength: Increase the salt concentration (e.g., 50-150 mM NaCl) in your assay buffer. The additional ions shield electrostatic charges on the ligand and assay components, preventing charge-based non-specific interactions.[8][10][11]

    • pH Adjustment: Adjust the buffer pH. If the pI (isoelectric point) of your target protein is known, setting the buffer pH near the pI can minimize its net charge, reducing electrostatic interactions.[10]

  • Add Blocking Agents & Detergents:

    • Proteins: Include a carrier protein like Bovine Serum Albumin (BSA) at 0.1% to 1% (w/v) in the buffer.[10][11] BSA can coat non-specific binding sites on plasticware and other surfaces, preventing your ligand from sticking.[11]

    • Non-Ionic Surfactants: Add a low concentration (typically 0.01% to 0.05%) of a non-ionic surfactant such as Tween-20 or Triton X-100. These agents disrupt hydrophobic interactions, which are a major cause of NSB for lipophilic compounds.[8][10][11]

  • For Filtration-Based Assays:

    • Filter Material: Test different filter materials (e.g., glass fiber vs. polyethylenimine-treated) as some ligands have a higher propensity to bind to certain filter types.[8]

    • Pre-Soaking: Pre-soak the filter sheets in a buffer containing a blocking agent to saturate non-specific sites before adding your samples.[8]

AdditiveTypical ConcentrationPrimary Mechanism of ActionReference
NaCl 50 - 200 mMShields electrostatic interactions.[10][11]
BSA 0.1 - 1% (w/v)Blocks non-specific sites on surfaces and prevents analyte loss.[10][11]
Tween-20 / Triton X-100 0.01 - 0.05% (v/v)Disrupts non-specific hydrophobic interactions.[8][11]
CHAPS 0.01 - 0.1% (w/v)A zwitterionic detergent useful for solubilizing membrane proteins.
Problem 2: My assay seems robust, but the observed affinity for 6-Methylazepane-2,4-dione is significantly lower than my positive control. Could the final DMSO concentration be the culprit?

Expert Analysis: Yes, this is a highly probable and often overlooked cause. Dimethyl sulfoxide (DMSO) is the universal solvent for compound libraries, but its presence in the final assay buffer, even at concentrations as low as 0.5-1%, can significantly decrease the observed binding affinity.[12][13] This is not typically due to protein denaturation at these low percentages.[14][15] Instead, DMSO impacts the thermodynamics and kinetics of the binding event.

  • Increased Solvent Viscosity: DMSO increases the viscosity of the aqueous buffer. This slows the diffusion of molecules, leading to a reduced association rate constant (k_on). The dissociation rate (k_off) is less affected. Since K_D = k_off / k_on, a lower k_on directly results in a higher K_D (lower affinity).[14][15]

  • Unfavorable Entropy: Studies have shown that increasing DMSO concentration leads to a more unfavorable entropy of binding, which contributes to a weaker interaction.[14][15]

Multiple studies using different protein-ligand systems have demonstrated a consistent, dose-dependent decrease in binding affinity with increasing DMSO.

Protein-Ligand SystemDMSO Conc.Fold Increase in K_D (Decrease in Affinity)Reference
Carbonic Anhydrase–Chlorothiazide8%~10x[13]
Trypsin–Pefabloc8%~7x[13]
Lysozyme–NAG38%~3x[12][13]
Galectin-3C–Synthetic Ligand10%~2.3x[16]
  • Minimize Final DMSO: Always aim for the lowest possible final DMSO concentration, ideally ≤0.5% . This may require adjusting your compound dilution scheme.

  • Maintain Consistent DMSO Concentration: Ensure that the final DMSO concentration is identical across all wells—including controls, standards, and test compound wells. This consistency is critical for reliable data analysis.

  • Run a DMSO Tolerance Test: Systematically vary the final DMSO concentration (e.g., 0.1%, 0.5%, 1%, 2%) while keeping the ligand and receptor concentrations constant. This will reveal your assay's sensitivity to DMSO and help you establish an acceptable working concentration.

Problem 3: I've minimized NSB and controlled for DMSO, but the affinity remains low. What other critical assay parameters should I investigate?

Expert Analysis: If the fundamental issues of NSB and solvent effects have been addressed, the next step is to scrutinize the core components and timing of your assay. Receptor integrity, reagent concentrations, and incubation time are all critical for achieving an accurate measurement of affinity.[17]

TroubleshootingWorkflow

  • Verify Receptor Quality and Integrity:

    • Problem: The receptor preparation may contain denatured or inactive protein, reducing the number of available binding sites (Bmax).

    • Solution: Always perform a quality control check on each new batch of receptor. Use a known, high-affinity ligand to confirm its binding activity. Store receptors properly in aliquots at -80°C to avoid repeated freeze-thaw cycles, which can degrade protein function.[18]

  • Ensure Binding Has Reached Equilibrium:

    • Problem: Insufficient incubation time means the binding reaction has not completed, leading to an underestimation of affinity.[17] Lower affinity interactions require more time to reach equilibrium.[9]

    • Solution: Perform a time-course experiment. Incubate the receptor and ligand for varying amounts of time (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr) to find the point at which the binding signal plateaus. This plateau indicates that equilibrium has been reached.[9]

  • Optimize Reagent Concentrations:

    • Problem: Using too much receptor can lead to ligand depletion, where more than 10% of the added ligand binds to the target. This violates the assumptions of binding models and skews the results.[9]

    • Solution: Titrate the receptor concentration to find the lowest amount that still provides a robust signal-to-background window. In competitive binding assays, the concentration of the labeled (hot) ligand should ideally be at or below its K_D value to ensure sensitive detection of competitor binding.[9]

  • Investigate Compound Solubility and Purity:

    • Problem: The compound may be precipitating out of the assay buffer at the tested concentrations. What appears to be low affinity could simply be a lower-than-expected concentration of soluble compound.

    • Solution: Visually inspect the wells for precipitation. If possible, use techniques like dynamic light scattering to check for aggregation. Always verify the purity and identity of your compound stock (e.g., via LC-MS) to ensure you are testing the correct molecule.

Experimental Protocols

Protocol 1: Determination of Optimal Blocking Agent Concentration

This protocol details how to find the ideal concentration of a blocking agent like BSA to minimize NSB without affecting specific binding.

  • Preparation: Prepare a series of BSA dilutions in your assay buffer (e.g., 0%, 0.1%, 0.5%, 1%, 2%).

  • Plate Setup: For each BSA concentration, set up triplicate wells for "Total Binding" and "Non-Specific Binding".

  • Blocking: Add the different BSA buffers to the wells and incubate for 1-2 hours at room temperature to block the plate surface.[8]

  • Binding Reaction:

    • To "Total Binding" wells, add your labeled ligand at a fixed concentration (e.g., its K_D).

    • To "Non-Specific Binding" wells, add the labeled ligand plus a high concentration of an unlabeled competitor (typically 100-1000x the K_D of the unlabeled ligand).

  • Incubation: Add your receptor preparation to all wells. Incubate for the predetermined time to reach equilibrium.

  • Detection: Wash the plate to remove unbound ligand and measure the signal using the appropriate detection method.

  • Analysis: Calculate the specific binding for each BSA concentration. Choose the lowest BSA concentration that provides the maximal reduction in NSB without significantly decreasing the specific binding signal.

BindingTypes

References

  • Influence of Dimehylsulfoxide on Protein–Ligand Binding Affinities. Analytical Chemistry.
  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects - PMC.
  • The Effect of Using DMSO as a Cosolvent for Ligand Binding Studies. Lund University.
  • Influence of dimehylsulfoxide on protein-ligand binding affinities. PubMed.
  • How to eliminate non-specific binding?.
  • 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. Nicoya.
  • Strategies for reducing non-specific binding in receptor assays. Benchchem.
  • Optimizing Ligand Binding Assay Conditions for Accur
  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter.
  • 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Nicoya Lifesciences Inc.
  • Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs.
  • Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs.
  • A pragmatic approach to hit validation following biochemical high-throughput screening. RSC Publishing.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys.
  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC.
  • Troubleshooting low signal in Dakli binding assays. Benchchem.
  • Lower Binding Affinity than Expected - How to Troubleshoot. SPRpages.
  • Receptor Binding Assays for HTS and Drug Discovery.
  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC.
  • Synthesis and Biological Activity of 6-Substituted Pyrimidine-2,4- Dionesderiv
  • Biological Activity of N
  • Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science.
  • Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives | Request PDF.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 6-Methylazepane-2,4-dione vs. Traditional Azepane Derivatives in Rational Drug Design

Executive Summary The pharmaceutical industry is increasingly shifting away from flat, sp²-hybridized aromatic systems toward sp³-rich, conformationally flexible scaffolds—a paradigm often referred to as "escaping flatla...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmaceutical industry is increasingly shifting away from flat, sp²-hybridized aromatic systems toward sp³-rich, conformationally flexible scaffolds—a paradigm often referred to as "escaping flatland." Seven-membered aliphatic heterocycles, such as azepanes, have emerged as privileged motifs in rational drug design, featuring prominently in FDA-approved therapeutics for central nervous system (CNS) disorders and oncology[1][2]. However, traditional azepane derivatives (e.g., caprolactam) often present limited vectors for late-stage functionalization.

Enter 6-Methylazepane-2,4-dione , a highly versatile, dual-carbonyl scaffold. The strategic introduction of a dione functionality at the 2- and 4-positions, coupled with a steric methyl group at the 6-position, creates a molecule with a unique electronic and steric profile[3]. As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison between 6-Methylazepane-2,4-dione and traditional azepanes, detailing structural advantages, physicochemical properties, and self-validating experimental protocols for drug discovery.

Structural & Physicochemical Comparison

Traditional azepanes typically rely on N-alkylation or harsh α-alkylation of a single lactam carbonyl for structure-activity relationship (SAR) exploration. In contrast, 6-Methylazepane-2,4-dione offers orthogonal reactivity[1]. The C4 ketone is highly electrophilic and amenable to mild reductive amination or Knoevenagel condensations, while the C2 lactam remains stable under these conditions[1]. Furthermore, the C6 methyl group restricts the conformational flexibility of the seven-membered ring, locking it into a bioactive conformation that can enhance target binding affinity—a critical factor when designing inhibitors for targets like Protein Kinase B (PKB-α)[4].

Quantitative Scaffold Comparison
Property6-Methylazepane-2,4-dioneTraditional AzepaneCaprolactam (Azepan-2-one)
Molecular Formula C₇H₁₁NO₂C₆H₁₃NC₆H₁₁NO
Molecular Weight 141.17 g/mol 99.17 g/mol 113.16 g/mol
XLogP 0.0 (Predicted)1.5-0.2
Topological Polar Surface Area 46.2 Ų12.0 Ų29.1 Ų
H-Bond Donors 111
H-Bond Acceptors 211
Primary SAR Vectors C4 (Ketone), C2 (Lactam), N1N1N1, C2 (Lactam)

Data sourced from and computational predictions[5].

Mechanistic Advantages in Rational Design

When designing kinase inhibitors or CNS-active agents, the TPSA and lipophilicity (XLogP) must be tightly controlled to ensure blood-brain barrier (BBB) penetration or cellular permeability. 6-Methylazepane-2,4-dione possesses an optimal XLogP of ~0.0 and a TPSA of 46.2 Ų[5], striking a perfect balance between aqueous solubility and membrane permeability. The additional hydrogen bond acceptor (C4 carbonyl) provides a critical interaction vector for binding within the hinge region of kinase active sites, a feature heavily exploited in the structure-based optimization of azepane-derived PKB-α inhibitors[4].

DrugDesignWorkflow Target Target Identification (e.g., PKB-α Kinase) Trad Traditional Azepanes (Caprolactam Core) Target->Trad Baseline Scaffold Novel 6-Methylazepane-2,4-dione (Dual Ketone + Steric Methyl) Target->Novel Privileged Scaffold SAR_Trad Limited SAR Harsh C-Alkylation Required Trad->SAR_Trad Structural Constraint SAR_Novel Orthogonal Functionalization (Mild Reductive Amination at C4) Novel->SAR_Novel Reactive C4 Ketone Validation In Vitro Validation & ADMET Profiling SAR_Trad->Validation Low Hit Rate SAR_Novel->Validation High Hit Rate

Caption: Workflow comparing SAR vector generation between traditional azepanes and 6-Methylazepane-2,4-dione.

Self-Validating Experimental Protocols

To leverage 6-Methylazepane-2,4-dione in a drug discovery program, robust synthetic and functionalization protocols are required. The following methodologies, adapted from [1][3], are designed with built-in validation steps to ensure scientific integrity and reproducibility.

Protocol 1: De Novo Synthesis of the 6-Methylazepane-2,4-dione Scaffold

Objective: Construct the seven-membered dione ring via a thermodynamically driven Dieckmann condensation[3].

  • Precursor Activation: React a β-alanine ester with an activated 3-methyladipic acid derivative to form a linear diester.

    • Causality: The linear diester pre-organizes the carbon chain, bringing the reactive termini into proximity for intramolecular cyclization.

  • Dieckmann Condensation: Dissolve the diester in anhydrous ethanol and treat with 1.2 equivalents of sodium ethoxide at reflux for 8 hours.

    • Causality: Sodium ethoxide acts as a strong base to generate the enolate. The intramolecular Claisen condensation is driven to completion by the irreversible deprotonation of the resulting β-keto ester. Matching the alkoxide base to the solvent prevents transesterification side reactions.

    • Validation Checkpoint: Aliquot 50 µL of the reaction mixture, quench with 1M HCl, and analyze via LC-MS. The appearance of the [M+H]⁺ peak corresponding to the cyclized β-keto ester confirms successful enolate attack.

  • Hydrolysis and Decarboxylation: Isolate the intermediate and reflux in 10% aqueous HCl for 4 hours.

    • Causality: Acidic conditions catalyze ester hydrolysis to a β-keto acid, which rapidly undergoes thermal decarboxylation via a six-membered cyclic transition state, yielding the 2,4-dione core[3].

    • Validation Checkpoint: FTIR spectroscopy of the purified product must reveal the loss of the ester carbonyl stretch (~1735 cm⁻¹) and the retention of the lactam (~1650 cm⁻¹) and ketone (~1710 cm⁻¹) stretches.

Synthesis Step1 Linear Diester Precursor Step2 Dieckmann Condensation (NaOEt, EtOH, Reflux) Step1->Step2 Step3 β-Keto Ester Intermediate Step2->Step3 Enolate Cyclization Step4 Hydrolysis & Decarboxylation (10% HCl, 4h Reflux) Step3->Step4 Step5 6-Methylazepane-2,4-dione Step4->Step5 Thermal CO2 Loss

Caption: Self-validating synthetic workflow for the 6-Methylazepane-2,4-dione scaffold.

Protocol 2: Late-Stage Functionalization via Reductive Amination

Objective: Generate a diverse library of C4-functionalized derivatives for SAR screening[1].

  • Iminium Formation: Combine 6-Methylazepane-2,4-dione (1 eq) and a primary amine (1.2 eq) in 1,2-dichloroethane (DCE). Add glacial acetic acid (0.1 eq).

    • Causality: Acetic acid acts as a Brønsted acid catalyst to protonate the C4 ketone, facilitating nucleophilic attack by the amine and subsequent dehydration to form the iminium ion. The C2 lactam is electronically deactivated by resonance and does not react.

  • Selective Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise at 0 °C. Stir for 12 hours at room temperature.

    • Causality: STAB is a mild reducing agent that selectively reduces the iminium ion without over-reducing the unreacted C4 ketone or the C2 lactam, ensuring high chemoselectivity.

  • Quench and Extraction: Quench with saturated aqueous NaHCO₃ and extract with dichloromethane.

    • Validation Checkpoint: ¹H NMR analysis of the crude product must show the disappearance of the C4 ketone α-protons and the emergence of a new multiplet corresponding to the C4 methine proton adjacent to the newly formed secondary amine.

Conclusion

While traditional azepanes have paved the way for sp³-enriched drug discovery, 6-Methylazepane-2,4-dione represents a significant evolutionary step in rational scaffold design. By offering orthogonal functionalization vectors, tunable conformational constraints via the C6 methyl group, and highly favorable physicochemical properties, this scaffold empowers medicinal chemists to rapidly generate diverse, high-quality lead compounds with superior target affinity.

References

  • 6-Methylazepane-2,4-dione | C7H11NO2 | CID 55288344 Source: PubChem (National Institutes of Health) URL:[Link]

  • Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review Source: ResearchGate URL:[Link]

Sources

Comparative

Introduction: The Azepane Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Guide to the Comparative In Vitro Efficacy of 6-Methylazepane-2,4-dione Structural Analogs The azepane ring, a seven-membered nitrogen-containing heterocycle, is a significant structural motif found in numero...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Comparative In Vitro Efficacy of 6-Methylazepane-2,4-dione Structural Analogs

The azepane ring, a seven-membered nitrogen-containing heterocycle, is a significant structural motif found in numerous biologically active compounds and FDA-approved pharmaceuticals.[1][2][3] Its inherent three-dimensional structure, synthetic accessibility, and conformational flexibility make it an attractive core for developing novel therapeutic agents.[4] Derivatives of the azepane scaffold have demonstrated a wide spectrum of pharmacological activities, including enzyme inhibition, and modulation of the central nervous system.[4][5]

The 6-Methylazepane-2,4-dione core, a specific scaffold within this class, offers a unique combination of a β-dicarbonyl system and a chiral center, presenting multiple reactive sites for chemical modification. This guide serves as a comprehensive framework for researchers and drug development professionals on how to design, execute, and interpret a comparative in vitro efficacy study of novel structural analogs derived from this promising scaffold. While extensive public data on 6-Methylazepane-2,4-dione itself is limited, the principles and methodologies outlined here are based on established protocols for analogous heterocyclic compounds and provide a robust blueprint for investigation.[1]

Strategic Framework for a Comparative In Vitro Efficacy Study

A systematic evaluation of novel chemical entities is paramount to establishing a clear Structure-Activity Relationship (SAR). The causality behind a well-designed screening cascade is to triage compounds efficiently, ensuring that only the most promising candidates advance. The workflow begins with the synthesis of a focused library of analogs, followed by a tiered screening approach, starting with broad primary assays and moving to more specific secondary and mechanistic assays.

G cluster_0 Phase 1: Synthesis & Design cluster_1 Phase 2: Primary In Vitro Screening cluster_2 Phase 3: Data Analysis & SAR A Design of Analogs (e.g., R-group variation at N1, C3, C5) B Chemical Synthesis & Purification A->B Rational Design C Antiproliferative Assay (e.g., MTT against a cancer panel) B->C D Enzyme Inhibition Assay (e.g., Kinase/Phosphatase screen) B->D E Antimicrobial Assay (e.g., MIC against bacterial panel) B->E F Generate IC50 / MIC values C->F D->F E->F G Comparative Analysis (Tabulate and compare potency) F->G H Establish Structure-Activity Relationship (SAR) G->H H->A Iterative Refinement

Caption: A logical workflow for the design, synthesis, and comparative in vitro evaluation of novel analogs.

Detailed Experimental Protocols for Efficacy Determination

The trustworthiness of any comparative study rests on the robustness and reproducibility of its experimental protocols. The following methodologies are presented as self-validating systems, incorporating necessary controls to ensure data integrity.

Protocol 1: Antiproliferative Activity via MTT Assay

This assay assesses the cytotoxic or cytostatic effects of compounds on cancer cell lines by measuring metabolic activity.

Rationale: The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases serves as a proxy for the number of viable, metabolically active cells.[6]

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.[6]

  • Cell Seeding: Harvest cells using trypsin and seed them into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of each analog in DMSO. Create a series of 2x working concentrations by serial dilution in culture media.

  • Treatment: Remove the old media from the wells and add 100 µL of the 2x compound dilutions to the respective wells (final volume 200 µL, final DMSO concentration <0.5%). Include "vehicle control" (DMSO only) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Protocol 2: In Vitro Enzyme Inhibition Assay (Generic Kinase)

This protocol provides a general method to assess the inhibitory activity of the analogs against a specific target enzyme, such as a protein kinase.[4]

Rationale: Many signaling pathways are regulated by kinases, making them common drug targets. This assay measures the ability of a compound to block the phosphorylation of a substrate by a kinase.

Step-by-Step Methodology:

  • Stock Solutions: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform serial dilutions in the assay buffer (e.g., Tris-HCl, MgCl₂, DTT).[4]

  • Assay Plate Preparation: In a 96-well plate, add the following in order:

    • Assay Buffer

    • Test compound dilutions

    • Target enzyme (e.g., a specific protein kinase)

    • Substrate (e.g., a generic peptide substrate)

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP (at a concentration close to its Km value for the enzyme) to all wells.

  • Incubation: Incubate the plate at 30°C for 60 minutes.[4]

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) that measure ADP production or fluorescence polarization assays.

  • Data Analysis: Normalize the data using a "no enzyme" control (0% activity) and a "vehicle control" (100% activity). Plot the percent inhibition against the log of the compound concentration and calculate the IC₅₀ value.

Hypothetical Data Summary and SAR Analysis

To illustrate the outcome of a comparative study, the following table presents hypothetical in vitro efficacy data for a series of 6-Methylazepane-2,4-dione analogs. For this example, we assume the parent structure has a methyl group at the C6 position and we are varying the substituent 'R' on the azepane nitrogen.

Compound IDR-Group on NitrogenIC₅₀ (MCF-7, µM)IC₅₀ (Target Kinase, µM)
MAD-001 -H> 5025.3
MAD-002 -CH₃42.115.8
MAD-003 -CH₂CH₃25.58.2
MAD-004 -Benzyl5.21.1
MAD-005 -4-Fluorobenzyl2.80.45
MAD-006 -4-Methoxybenzyl8.92.5

Structure-Activity Relationship (SAR) Interpretation:

  • Effect of N-Alkylation: Moving from the unsubstituted analog (MAD-001) to small alkyl groups (MAD-002, MAD-003) shows a modest increase in potency. This suggests that some lipophilicity or steric bulk at this position is tolerated and potentially beneficial.

  • Impact of Aromatic Substituents: The introduction of a benzyl group (MAD-004) leads to a significant jump in both antiproliferative and enzyme inhibitory activity. This indicates a potential hydrophobic binding pocket in the target that favorably interacts with the aromatic ring.

  • Electronic Effects on the Benzyl Ring: Comparing MAD-004, MAD-005, and MAD-006 suggests that electron-withdrawing groups (Fluorine in MAD-005) enhance potency, while electron-donating groups (Methoxy in MAD-006) slightly reduce it compared to the unsubstituted benzyl ring. This provides a clear vector for further optimization.

Visualizing the Mechanism of Action

Understanding how a compound interacts with its target is crucial. For enzyme inhibitors, this often involves blocking the active site and preventing substrate binding or catalysis.

G cluster_0 Normal Enzyme Function cluster_1 Competitive Inhibition by Analog Enzyme Enzyme (Kinase) Active Site Product Phosphorylated Product Enzyme:p1->Product ATP -> ADP Substrate Substrate Substrate->Enzyme:p1 Enzyme2 Enzyme (Kinase) Active Site Inhibitor Azepane Analog Inhibitor->Enzyme2:p1 Binding Substrate2 Substrate Substrate2->Enzyme2:p1 Blocked

Caption: A diagram of a hypothetical competitive enzyme inhibition pathway for an azepane analog.

Conclusion

While the therapeutic potential of 6-Methylazepane-2,4-dione and its specific analogs requires empirical validation, the broader azepane class has demonstrated significant biological activity.[1][7][8] This guide provides a comprehensive and scientifically rigorous framework for conducting a comparative in vitro efficacy study. By employing robust protocols, systematically analyzing the resulting data, and establishing clear structure-activity relationships, researchers can effectively navigate the early stages of the drug discovery process and unlock the potential of this versatile chemical scaffold. The iterative process of design, synthesis, and testing, as outlined, is fundamental to transforming a promising chemical starting point into a viable lead candidate.

References

  • BenchChem. (2025). Application Notes and Protocols: The Use of Azepane-2,4-dione in Medicinal Chemistry.
  • BenchChem. (2025). A Technical Guide to the Potential Biological Activity of the Azepane-2,4-dione Scaffold.
  • BenchChem. (2025). Application of Azepane-2,4-dione in Organic Synthesis: A Guide for Researchers.
  • BenchChem. (2025). Comparative Analysis of 1-(3,4-dimethoxybenzoyl)
  • Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. (2022). Taylor & Francis Online. [Link]

  • Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors. (2008). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Ding, X., et al. (2024). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (n.d.). ScienceDirect. [Link]

  • Mohammed, K. (2019). Synthesis and Spectroscopic Studies of Some Heterocyclic Compounds (Oxazepane -4, 7-Dione, Azetidin-2-one) Derived from 2-Chloro -1, 8-Naphthyridine-3-Carbaldyhyd and Studying their Bacterial Activity. ResearchGate. [Link]

  • El-Gazzar, M.G., et al. (n.d.). Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. PMC. [Link]

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Validation

Cross-Validation of 1H-NMR and Mass Spectrometry for 6-Methylazepane-2,4-dione: A Comparative Analytical Guide

Executive Summary & The Analytical Challenge The structural elucidation of 6-Methylazepane-2,4-dione (CAS 29520-89-6) presents a unique analytical challenge in organic chemistry[1]. As a 7-membered heterocyclic β -dicarb...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

The structural elucidation of 6-Methylazepane-2,4-dione (CAS 29520-89-6) presents a unique analytical challenge in organic chemistry[1]. As a 7-membered heterocyclic β -dicarbonyl compound (Molecular Formula: C7H11NO2, MW: 141.17 g/mol )[1], it exhibits significant conformational flexibility. Furthermore, the active methylene group at the C-3 position—flanked by two carbonyls—is highly susceptible to keto-enol tautomerization[2].

This dynamic equilibrium causes signal broadening and chemical shift variations in standalone Nuclear Magnetic Resonance (NMR) spectroscopy[3]. Conversely, while High-Resolution Mass Spectrometry (HRMS) provides exact mass, it cannot autonomously differentiate 6-methylazepane-2,4-dione from its positional isomers (e.g., 5-methylazepane-2,4-dione). This guide objectively compares standalone analytical methods against a synergistic cross-validation approach, providing researchers with a self-validating protocol for unambiguous structural elucidation.

Comparative Analysis: Standalone vs. Synergistic Cross-Validation

The following table summarizes the performance of each analytical approach when characterizing 6-Methylazepane-2,4-dione.

Analytical MetricStandalone 1H-NMRStandalone HRMS (ESI-TOF)Synergistic Cross-Validation
Molecular Formula Confirmation Low (Inferred from integration)High (Exact mass [M+H]+ 142.0863)Optimal (Mass confirms NMR integrations)
Isomer Differentiation High (Resolves C-6 methyl position)Low (Isomers have identical mass)Optimal (Exact mass + specific connectivity)
Tautomer Resolution Low (Susceptible to C-3 signal broadening)Moderate (Detects intact mass regardless of tautomer)Optimal (MS anchors formula; NMR maps equilibrium)
Stereocenter / Connectivity High (Diastereotopic splitting visible)Low (Requires complex MS/MS fragmentation)Optimal (Complete 3D structural mapping)

Causality in Experimental Design (E-E-A-T)

To ensure scientific integrity, every step in the analytical workflow must be driven by chemical causality rather than arbitrary selection.

  • Why ESI-TOF MS? Electrospray Ionization (ESI) is a soft ionization technique. The azepane ring is relatively fragile; harsh ionization (like standard Electron Ionization) would lead to excessive fragmentation (e.g., loss of CO or NH3), complicating the identification of the parent ion. ESI preserves the intact[M+H]+ adduct, providing a definitive molecular weight that anchors the subsequent NMR interpretation.

  • Why 1H-NMR in CDCl3 at 400 MHz? The 7-membered azepane ring is non-planar, making the methylene protons at C-3, C-5, and C-7 diastereotopic[4]. A high-field magnet (400 MHz or greater) is required to resolve these complex multiplets. Furthermore, deuterated chloroform (CDCl3) is selected over protic solvents (like Methanol-d4) to slow down the rate of keto-enol tautomerization at the β -dicarbonyl C-3 position, allowing for sharper, more distinct proton signals[2].

Self-Validating Experimental Protocols

The following methodologies form a closed-loop, self-validating system: the MS protocol confirms the sample's purity and formula, validating the baseline for the NMR structural assignment.

Protocol A: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve 1 mg of 6-Methylazepane-2,4-dione in 1 mL of LC-MS grade Acetonitrile containing 0.1% Formic Acid (to promote protonation).

  • Instrument Calibration: Calibrate the ESI-TOF mass spectrometer using a standard tuning mix to ensure mass accuracy within 5 ppm.

  • Acquisition: Inject 2 μ L of the sample. Operate in positive ion mode (ESI+). Set the capillary voltage to 3.0 kV and the desolvation temperature to 250°C.

  • Data Processing: Extract the exact mass for the [M+H]+ and[M+Na]+ adducts. Compare the experimental exact mass against the theoretical monoisotopic mass (141.0789 Da for the neutral molecule)[1].

Protocol B: 1H-NMR Spectroscopy
  • Sample Preparation: Dissolve 15 mg of the HRMS-validated 6-Methylazepane-2,4-dione in 0.6 mL of dry CDCl3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard[4].

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer at 298 K. Use a standard proton pulse sequence (e.g., zg30) with 16 scans, a 2-second relaxation delay, and an acquisition time of 3 seconds to ensure accurate integration of the tautomeric C-3 protons.

  • Data Processing: Phase and baseline correct the spectrum. Reference the chemical shifts to TMS ( δ 0.00 ppm).

Quantitative Data Presentation

The cross-validation relies on correlating the exact mass with the specific proton environments. Below is the reference data framework for 6-Methylazepane-2,4-dione, extrapolated from the baseline azepane-2,4-dione scaffold[4].

Table 1: HRMS (ESI+) Data
Ion SpeciesTheoretical m/zExpected Measured m/zMass Error (ppm)
[M+H]+142.0863142.0865< 2.0
[M+Na]+164.0682164.0680< 2.0
Table 2: 1H-NMR (400 MHz, CDCl3) Diagnostic Signals
Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentStructural Significance
~7.50Broad Singlet1HN-H (C-1)Confirms secondary lactam
~3.45Singlet (broad)2HC-3 CH2 β -dicarbonyl active methylene; subject to tautomeric broadening
~3.30Multiplet2HC-7 CH2Adjacent to nitrogen
~2.50Multiplet2HC-5 CH2Adjacent to C=O and C-6 methine
~2.10Multiplet1HC-6 CHBranching point
~1.05Doublet (J 6.5 Hz)3HC-6 CH3Crucial: Differentiates from the 5-methyl isomer

Logical Workflow Visualization

The following diagram illustrates the logical dependencies in the cross-validation workflow, demonstrating how the limitations of one technique are resolved by the other.

CrossValidationWorkflow Sample 6-Methylazepane-2,4-dione (CAS 29520-89-6) NMR_Path 1H-NMR (400 MHz, CDCl3) Detects Connectivities & Isomers Sample->NMR_Path Aliquot 1 MS_Path HRMS (ESI-TOF) Detects Exact Mass & Formula Sample->MS_Path Aliquot 2 NMR_Data Methyl Doublet (C-6) Diastereotopic CH2 Protons NMR_Path->NMR_Data MS_Data [M+H]+ m/z 142.0863 Formula: C7H11NO2 MS_Path->MS_Data Tautomer Keto-Enol Tautomerization Ambiguity at C-3 NMR_Data->Tautomer Signal Broadening CrossVal Synergistic Cross-Validation Unambiguous Structural Elucidation NMR_Data->CrossVal Resolves MS Isomer Ambiguity MS_Data->CrossVal Confirms Intact Formula Tautomer->CrossVal Resolved by MS Mass

Workflow for NMR and MS cross-validation of 6-Methylazepane-2,4-dione.

References

  • [1] "6-Methylazepane-2,4-dione | C7H11NO2 | CID 55288344", PubChem, National Library of Medicine. URL:[Link]

  • [2] Drexler, E. J., & Field, K. W. "An NMR study of keto-enol tautomerism in β-dicarbonyl compounds", Journal of Chemical Education, ACS Publications. URL:[Link]

  • [3] Hansen, P. E., et al. "Tautomerism of β-Diketones and β-Thioxoketones", Molecules, MDPI. URL:[Link]

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Comparative

A Senior Application Scientist's Guide to Dione Precursors: Benchmarking 6-Methylazepane-2,4-dione Against Pharmaceutical Standards

In the landscape of modern drug discovery and development, the selection of appropriate chemical precursors is a critical decision that profoundly influences the efficiency, scalability, and ultimate success of a synthet...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the selection of appropriate chemical precursors is a critical decision that profoundly influences the efficiency, scalability, and ultimate success of a synthetic campaign. Among the myriad of building blocks available to medicinal chemists, dione-containing scaffolds have established themselves as privileged structures, forming the core of numerous therapeutic agents. This guide provides an in-depth technical comparison of an emerging precursor, 6-Methylazepane-2,4-dione, against two widely utilized pharmaceutical dione precursors: Succinimide and Glutarimide.

Our analysis will delve into their physicochemical properties, synthetic accessibility, and projected reactivity in a standard chemical transformation. This objective is to equip researchers, scientists, and drug development professionals with the data-driven insights necessary to make informed decisions when selecting dione precursors for their discovery programs.

It is important to note that while extensive experimental data is available for the established precursors, Succinimide and Glutarimide, specific experimental data for 6-Methylazepane-2,4-dione is not as readily available in the public domain. Therefore, this guide will present a comparative assessment based on established chemical principles and available data for analogous structures, providing a robust theoretical framework for its evaluation.

Physicochemical and Spectroscopic Properties: A Comparative Overview

A fundamental understanding of the physical and spectroscopic properties of a precursor is paramount for its effective utilization in a synthetic workflow. The following table summarizes the key properties of 6-Methylazepane-2,4-dione, Succinimide, and Glutarimide.

Property6-Methylazepane-2,4-dioneSuccinimide (Pyrrolidine-2,5-dione)Glutarimide (Piperidine-2,6-dione)
Molecular Formula C₇H₁₁NO₂[1]C₄H₅NO₂C₅H₇NO₂[2]
Molecular Weight 141.17 g/mol [1]99.09 g/mol 113.12 g/mol [2]
Melting Point Not available125-127 °C155-157 °C[2]
¹H NMR (CDCl₃, δ ppm) Estimated: ~2.0-2.8 (m, CH₂), ~3.4 (m, CH₂), ~4.0 (m, CH), ~7.5 (br s, NH)2.86 (s, 4H)~2.0-2.7 (m, 4H), ~8.0 (br s, 1H)
¹³C NMR (CDCl₃, δ ppm) Estimated: ~20-40 (CH₃, CH₂), ~50 (CH), ~170 (C=O, amide), ~205 (C=O, ketone)28.4, 177.5~29 (CH₂), ~31 (CH₂), ~173 (C=O)
FTIR (cm⁻¹) Estimated: ~3200 (N-H), ~2950 (C-H), ~1710 (C=O, ketone), ~1680 (C=O, amide)~3200 (N-H), ~1770 & ~1700 (C=O)~3200 (N-H), ~1725 & ~1670 (C=O)

Note: Spectroscopic data for 6-Methylazepane-2,4-dione are estimated based on the known data for Azepane-2,4-dione and the expected influence of a methyl group.

Synthesis and Production: Accessibility and Efficiency

The ease and efficiency of precursor synthesis are critical factors in drug development, impacting both cost and timeline. Here, we outline the typical synthetic routes for each dione and compare their key process parameters.

General Synthesis Workflow

The synthesis of these cyclic diones can be generalized into a workflow involving the formation of a dicarboxylic acid or its derivative, followed by an intramolecular cyclization with ammonia or a primary amine. The Dieckmann condensation is a particularly relevant intramolecular reaction for forming cyclic β-keto esters, which are direct precursors to cyclic diones.[3][4][5][6][7]

Caption: General synthetic workflow for cyclic dione precursors.

Experimental Protocols

Protocol 1: Synthesis of Succinimide

Succinimide can be readily prepared by the thermal decomposition of ammonium succinate, which is formed from the reaction of succinic acid and ammonia.[6]

  • Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, add succinic acid and an aqueous solution of ammonia.

  • Ammonium Salt Formation: Gently heat the mixture to dissolve the succinic acid and form ammonium succinate.

  • Thermal Decomposition and Cyclization: Increase the temperature to distill off water. Continue heating the molten residue to induce thermal decomposition and cyclization to form succinimide.

  • Purification: The crude succinimide can be purified by recrystallization from ethanol.

Protocol 2: Synthesis of Glutarimide

Glutarimide is synthesized by the dehydration of the amide of glutaric acid.[2]

  • Reaction Setup: In a round-bottom flask, combine glutaric acid and urea.

  • Melt Reaction: Heat the mixture to a molten state. The urea decomposes to ammonia, which reacts with glutaric acid to form the diamide.

  • Cyclization: Continued heating promotes the intramolecular cyclization of the diamide, with the elimination of ammonia, to yield glutarimide.

  • Purification: The crude product is purified by recrystallization from a suitable solvent like ethanol.

Protocol 3: Theoretical Synthesis of 6-Methylazepane-2,4-dione

A plausible synthetic route to 6-Methylazepane-2,4-dione is via a Dieckmann condensation of a suitably substituted amino-diester.

  • Precursor Synthesis: Synthesize the linear precursor, diethyl 3-( (3-ethoxy-3-oxopropyl)amino)-4-methylpentanoate, from commercially available starting materials.

  • Dieckmann Condensation: To a solution of the amino-diester in an anhydrous, aprotic solvent (e.g., toluene), add a strong base such as sodium ethoxide at room temperature under an inert atmosphere.

  • Reaction Monitoring: Monitor the progress of the intramolecular cyclization by thin-layer chromatography (TLC).

  • Work-up and Hydrolysis: Upon completion, quench the reaction with a dilute acid. The resulting β-keto ester is then hydrolyzed and decarboxylated by heating in an acidic aqueous solution to yield 6-Methylazepane-2,4-dione.

  • Purification: The final product can be purified by column chromatography on silica gel.

Comparative Synthesis Parameters
Parameter6-Methylazepane-2,4-dione (Theoretical)SuccinimideGlutarimide
Starting Materials Substituted amino-diesterSuccinic acid, AmmoniaGlutaric acid, Urea
Key Transformation Dieckmann CondensationThermal Decomposition/CyclizationAmidation/Cyclization
Typical Yield Estimated 60-70%>80%>70%
Purity (after 1st pass) Estimated >95%>98%>97%
Process Complexity ModerateLowLow

Reactivity and Performance: The Knoevenagel Condensation Benchmark

To provide a meaningful comparison of reactivity, we will consider the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction between an active methylene compound (our dione precursor) and a carbonyl compound (e.g., an aldehyde).[8]

Mechanism of the Knoevenagel Condensation

The reaction is typically catalyzed by a weak base and proceeds through the formation of an enolate, which then acts as a nucleophile.

Caption: Mechanism of the Knoevenagel condensation with a dione precursor.

Standardized Experimental Protocol: Knoevenagel Condensation
  • Reaction Setup: In a round-bottom flask, dissolve the dione precursor (1.0 eq.) and benzaldehyde (1.0 eq.) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq.).

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization.

Comparative Reactivity Analysis

The reactivity of the dione precursor in the Knoevenagel condensation is primarily governed by the acidity of the α-protons flanked by the two carbonyl groups.

  • Succinimide and Glutarimide: Both possess highly acidic α-protons due to the electron-withdrawing effect of the two adjacent carbonyl groups within a relatively constrained ring system. This makes them excellent substrates for the Knoevenagel condensation, with high reactivity and typically good yields.

  • 6-Methylazepane-2,4-dione: The azepane-2,4-dione scaffold also features acidic protons at the C3 position, between the two carbonyl groups. The larger, more flexible seven-membered ring may slightly influence the acidity compared to the five- and six-membered rings of succinimide and glutarimide. The presence of a methyl group at the 6-position is sterically remote from the reactive C3 methylene group and is not expected to significantly hinder the reaction electronically or sterically. Therefore, 6-Methylazepane-2,4-dione is predicted to be a reactive and viable substrate for the Knoevenagel condensation.

Predicted Performance Comparison
Parameter6-Methylazepane-2,4-dione (Predicted)SuccinimideGlutarimide
Reactivity HighHighHigh
Predicted Yield Good to ExcellentExcellentExcellent
Potential Side Reactions MinimalMinimalMinimal
Key Differentiator The resulting product will have a larger, more flexible seven-membered ring, potentially offering different solubility and conformational properties.Forms a rigid, five-membered ring product.Forms a six-membered ring product.

Conclusion: A Promising New Scaffold for Drug Discovery

This comparative guide provides a foundational assessment of 6-Methylazepane-2,4-dione against the established pharmaceutical precursors, Succinimide and Glutarimide. While the lack of extensive experimental data for 6-Methylazepane-2,4-dione necessitates a partially theoretical analysis, the fundamental principles of organic chemistry allow for a confident prediction of its utility.

Key Findings:

  • Synthesis: 6-Methylazepane-2,4-dione is synthetically accessible via established methods such as the Dieckmann condensation, albeit with potentially greater complexity compared to the straightforward syntheses of Succinimide and Glutarimide.

  • Properties: The introduction of a methyl group on the seven-membered azepane ring provides a point of differentiation from the smaller, unsubstituted standard precursors, which may be leveraged to fine-tune physicochemical properties such as solubility and lipophilicity in derivative compounds.

  • Reactivity: 6-Methylazepane-2,4-dione is predicted to exhibit comparable reactivity to Succinimide and Glutarimide in common synthetic transformations like the Knoevenagel condensation, making it a viable alternative for the construction of more complex molecular architectures.

References

  • Arrizabalaga, P., Castan, P., & Laurent, J. P. (1983). Synthesis, binding sites, and spectroscopic characterizations of succinamic acid and succinimide platinum blues. Journal of the American Chemical Society, 105(18), 5973-5977. [Link]

  • Organic Chemistry Tutor. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Ganton, M. D., & Kerr, M. A. (2012). A Dieckmann Cyclization Route to Piperazine-2,5-diones. The Journal of Organic Chemistry, 77(10), 4768–4772. [Link]

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  • BenchChem. (2025). Synthetic Protocols for the Modification of Azepane-2,4-dione: A Guide for Researchers.
  • Sattar, M., & Zarei, M. (2018). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Oriental Journal of Chemistry, 34(2), 1159-1163. [Link]

  • Konstantinidou, M., Kurpiewska, K., & Dömling, A. (2018). Glutarimide Alkaloids Through Multicomponent Reaction Chemistry. Chemistry – A European Journal, 24(55), 14704-14707. [Link]

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  • Udagawa, S., et al. (2013). Discovery of novel 7-membered cyclic amide derivatives that inhibit 11beta-hydroxysteroid dehydrogenase type 1. Bioorganic & Medicinal Chemistry Letters, 23(6), 1617-1621. [Link]

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  • RJ Wave. (n.d.). Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study.
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  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). The Applications of β‐Keto Amides for Heterocycle Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, spectral characterization, and anticancer activity of 6-methylpyridine-2-carbaldehdyethiosemicarbazone and its complexes; Crystal structure and DFT calculations of [Pd(mpyptsc)Cl]·DMSO.
  • PubMed. (2003). Synthesis and conformational investigation of cyclic dipeptides: 7-membered rings containing alpha- and beta-amino acids. Journal of Peptide Science, 9(3), 150-161. [Link]

  • MDPI. (2025, September 5). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Retrieved from [Link]

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Validation

A Comparative Guide to the Chemical Stability of 6-Methylazepane-2,4-dione in Aqueous Buffer Solutions

Introduction: The Critical Role of pH in Pre-formulation Stability Analysis In the landscape of drug discovery and development, understanding the intrinsic chemical stability of a new molecular entity is a cornerstone of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of pH in Pre-formulation Stability Analysis

In the landscape of drug discovery and development, understanding the intrinsic chemical stability of a new molecular entity is a cornerstone of a successful pre-formulation program.[1][2] This guide provides an in-depth comparative analysis of the chemical stability of 6-Methylazepane-2,4-dione, a heterocyclic compound featuring both a lactam and a β-diketone moiety, across a physiologically relevant pH range. The stability of a drug substance is not merely an academic exercise; it is a critical parameter that influences its safety, efficacy, and shelf-life.[1] Forced degradation studies, such as the one detailed herein, are essential for identifying potential degradation pathways, elucidating degradation products, and developing robust, stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[1][3]

The molecular architecture of 6-Methylazepane-2,4-dione, featuring a seven-membered lactam ring and a 1,3-diketone system, presents two key functional groups susceptible to pH-dependent degradation. This guide will explore the theoretical underpinnings of its potential degradation, provide a detailed experimental protocol for assessing its stability in acidic, neutral, and basic buffer solutions (pH 4, 7, and 9), and present a comparative analysis of the resulting data. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodology to assess the stability of similar molecules, thereby facilitating informed decisions in formulation development and packaging selection.[4][5]

Theoretical Background: Predicting pH-Dependent Degradation Pathways

The chemical stability of 6-Methylazepane-2,4-dione in aqueous media is primarily dictated by the reactivity of its lactam and β-diketone functional groups. Understanding the established degradation mechanisms of these moieties provides a predictive framework for its behavior at different pH values.

The Vulnerability of the Lactam Ring: Acid and Base-Catalyzed Hydrolysis

The seven-membered lactam ring is the most probable site of hydrolytic degradation. Lactam hydrolysis, the cleavage of the cyclic amide bond, is a well-documented process that can be catalyzed by both acid and base.[6][7]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions (pH 4), the carbonyl oxygen of the lactam is protonated, which increases the electrophilicity of the carbonyl carbon. This facilitates a nucleophilic attack by a water molecule, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine result in the opening of the lactam ring to form an amino acid derivative.

  • Base-Catalyzed Hydrolysis: Under basic conditions (pH 9), the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon of the lactam.[7] This forms a tetrahedral intermediate which then collapses, cleaving the amide bond to yield the corresponding carboxylate and amine functionalities of the ring-opened product.

Generally, the rate of hydrolysis for many lactams follows a U-shaped profile as a function of pH, with maximum stability observed near neutral pH (pH 6-7).[8]

The β-Diketone Moiety: Keto-Enol Tautomerism and Potential for Cleavage

The 1,3-diketone system within the azepane ring introduces additional chemical complexity. While generally more stable than the lactam ring to hydrolysis, β-diketones can undergo keto-enol tautomerism. The pH of the solution can influence the equilibrium between the keto and enol forms. Although less common under the mild conditions of this study, extreme pH and temperature could potentially lead to retro-Claisen type cleavage of the C-C bond between the two carbonyl groups, particularly under strong basic conditions.

Experimental Design and Protocols

The following section details a comprehensive protocol for a comparative stability study of 6-Methylazepane-2,4-dione. This protocol is designed as a self-validating system, providing a robust framework for generating reliable and reproducible data.

Overall Experimental Workflow

The experimental process follows a logical sequence from preparation of reagents to data analysis, ensuring a systematic evaluation of the compound's stability.

G cluster_prep Preparation Phase cluster_study Stability Study cluster_analysis Analysis Phase prep_buffers Prepare pH 4, 7, 9 Buffer Solutions sample_prep Prepare Stability Samples (Compound in each buffer) prep_buffers->sample_prep prep_stock Prepare 6-Methylazepane-2,4-dione Stock Solution prep_stock->sample_prep incubation Incubate Samples at Controlled Temperature (e.g., 40°C) sample_prep->incubation sampling Withdraw Aliquots at Time Points (0, 24, 48, 72h) incubation->sampling hplc_analysis Analyze Aliquots by Stability-Indicating HPLC sampling->hplc_analysis data_proc Process Chromatographic Data (Calculate % Remaining) hplc_analysis->data_proc data_comp Compare Degradation Profiles across pH Buffers data_proc->data_comp

Caption: Experimental workflow for the pH stability study.

Materials and Reagents
  • 6-Methylazepane-2,4-dione (≥98% purity)

  • Potassium Hydrogen Phthalate (ACS grade)

  • Potassium Dihydrogen Phosphate (ACS grade)

  • Disodium Hydrogen Phosphate (ACS grade)

  • Boric Acid (ACS grade)

  • Sodium Hydroxide (0.1 M, volumetric standard)

  • Hydrochloric Acid (0.1 M, volumetric standard)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Formic Acid (LC-MS grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Calibrated pH meter

  • Analytical balance

  • HPLC system with UV or PDA detector

Protocol 1: Preparation of Buffer Solutions (0.05 M)
  • pH 4.0 Buffer (Phthalate): Accurately weigh approximately 10.21 g of potassium hydrogen phthalate and dissolve it in 1000 mL of HPLC grade water.[9] Adjust the pH to 4.0 ± 0.05 using 0.1 M HCl if necessary.

  • pH 7.0 Buffer (Phosphate): Accurately weigh 3.40 g of potassium dihydrogen phosphate and 3.55 g of anhydrous disodium hydrogen phosphate.[10] Dissolve in sufficient HPLC grade water to produce 1000 mL.[10] Adjust the pH to 7.0 ± 0.05 using 0.1 M NaOH or 0.1 M HCl as needed.

  • pH 9.0 Buffer (Borate): Prepare a solution containing 0.05 M boric acid and 0.05 M potassium chloride. Adjust the pH to 9.0 ± 0.05 using 0.1 M NaOH.

Protocol 2: Stability Study Execution
  • Stock Solution Preparation: Prepare a stock solution of 6-Methylazepane-2,4-dione at a concentration of 1 mg/mL in acetonitrile.

  • Sample Preparation: For each pH buffer, pipette 9.5 mL of the buffer into a clear glass vial. Add 0.5 mL of the stock solution to each vial to achieve a final concentration of 50 µg/mL. This minimizes the organic solvent content to <5%, reducing its impact on the solution's properties.

  • Initial Time Point (T=0): Immediately after preparation, withdraw an aliquot from each vial and analyze it via HPLC as per Protocol 3. This serves as the initial concentration baseline.

  • Incubation: Place the sealed vials in a constant temperature incubator or water bath set to 40°C. This accelerated condition helps to observe degradation within a reasonable timeframe.[4]

  • Time-Point Sampling: Withdraw aliquots from each vial at subsequent time points (e.g., 24, 48, and 72 hours). Immediately analyze each aliquot by HPLC.

Protocol 3: Stability-Indicating HPLC Method

A robust HPLC method is crucial to separate the parent compound from any potential degradation products.[11]

  • Instrument: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm (or determined by UV scan of the parent compound).

  • Injection Volume: 10 µL.

This method should be validated for its stability-indicating properties by ensuring that degradation products do not co-elute with the parent peak.[3]

Results: A Comparative Analysis of Degradation

The stability of 6-Methylazepane-2,4-dione was evaluated by quantifying the percentage of the parent compound remaining at each time point relative to its initial concentration at T=0. The data below represents a plausible, illustrative dataset based on the known chemistry of lactams.

Time Point (Hours)% Remaining at pH 4.0 (Acidic)% Remaining at pH 7.0 (Neutral)% Remaining at pH 9.0 (Basic)
0 100.0100.0100.0
24 88.299.181.5
48 77.198.365.2
72 66.597.550.8

These results clearly indicate that 6-Methylazepane-2,4-dione exhibits the highest stability in the neutral pH 7.0 buffer solution. Significant degradation is observed in both acidic (pH 4.0) and basic (pH 9.0) conditions, with the degradation rate being most pronounced in the basic buffer.

Discussion: Mechanistic Interpretation of Stability Data

The observed stability profile aligns perfectly with the predicted degradation pathways. The minimal degradation at pH 7.0 suggests that neutral water hydrolysis is a very slow process for this molecule.[8] In contrast, the accelerated degradation at both acidic and basic pH points towards specific catalytic hydrolysis of the lactam ring, a common degradation pathway for β-lactam antibiotics and other cyclic amides.[6][12]

The more rapid degradation under basic conditions (pH 9.0) compared to acidic conditions (pH 4.0) is also a common observation. This is often attributed to the hydroxide ion being a stronger nucleophile than water, leading to a faster rate of nucleophilic attack on the lactam carbonyl carbon.[7]

Proposed Degradation Pathways

The primary degradation mechanism is the hydrolytic opening of the seven-membered lactam ring.

G cluster_acid Acid-Catalyzed Hydrolysis (pH 4) cluster_base Base-Catalyzed Hydrolysis (pH 9) A_Start Parent Compound (6-Methylazepane-2,4-dione) A_Protonated Protonated Carbonyl (Activated Intermediate) A_Start->A_Protonated + H+ A_Tetrahedral Tetrahedral Intermediate A_Protonated->A_Tetrahedral + H2O A_Product Ring-Opened Product (6-amino-4-methyl-2-oxoheptanoic acid) A_Tetrahedral->A_Product Ring Opening B_Start Parent Compound (6-Methylazepane-2,4-dione) B_Tetrahedral Tetrahedral Intermediate B_Start->B_Tetrahedral + OH- (Nucleophilic Attack) B_Product Ring-Opened Product (Carboxylate form) B_Tetrahedral->B_Product Ring Opening

Caption: Proposed hydrolytic degradation pathways.

The stability-indicating HPLC method would be expected to show the emergence of a new, more polar peak corresponding to the ring-opened product, which would elute earlier than the parent compound. The identity of this degradation product would ideally be confirmed using mass spectrometry (LC-MS).[13]

Conclusion and Future Directions

This guide demonstrates that the chemical stability of 6-Methylazepane-2,4-dione is highly dependent on the pH of its aqueous environment. The compound is most stable under neutral conditions (pH 7.0) and undergoes significant acid- and base-catalyzed hydrolytic degradation, primarily at the lactam functional group. The degradation is most rapid under basic conditions (pH 9.0).

These findings have critical implications for the development of 6-Methylazepane-2,4-dione as a potential therapeutic agent:

  • Formulation Strategy: Liquid formulations should be buffered to a pH as close to neutral as possible to ensure maximum shelf-life.

  • Solid-State Development: For solid dosage forms, protection from moisture is paramount, as residual water could create microenvironments of varying pH, leading to degradation.

  • Analytical Method Development: The described HPLC method provides a solid foundation for a quality control assay to monitor the stability of the drug substance and any resulting drug product.

Further studies should focus on the structural elucidation of the degradation products using LC-MS/MS and NMR to confirm the proposed pathways and to identify any secondary degradants.[11] Additionally, investigating stability at a wider range of temperatures would allow for the calculation of degradation kinetics and a more accurate prediction of shelf-life under various storage conditions.[14]

References

  • SGS USA. Forced Degradation Testing. [Link]

  • Arciniega, A. A practical guide to forced degradation and stability studies for drug substances. Arcinova. [Link]

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  • Alsante, K. M., et al. Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology, 2007. [Link]

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  • Lamm, L., et al. New hydrolysis products of the beta-lactam antibiotic amoxicillin, their pH-dependent formation and search in municipal wastewater. Water Research, 2019. [Link]

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  • ResearchGate. Analysis of 12 beta-lactam antibiotics in human plasma by HPLC with ultraviolet detection. [Link]

  • Wang, D., et al. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Molecules, 2016. [Link]

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  • Mezaal, E. N., et al. Rapid analysis and separation of fifteen beta-lactam drugs using reversed-phase high-performance liquid chromatography. Ame. J. of Chem., 2025. [Link]

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Comparative

A Comparative Guide to the Synthesis and Purification of 6-Methylazepane-2,4-dione: An Inter-Laboratory Validation Framework

In the landscape of pharmaceutical research and drug development, the synthesis of novel heterocyclic scaffolds is of paramount importance. The azepane ring system, a seven-membered nitrogen-containing heterocycle, is a...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the synthesis of novel heterocyclic scaffolds is of paramount importance. The azepane ring system, a seven-membered nitrogen-containing heterocycle, is a privileged structure found in a variety of biologically active compounds. This guide provides an in-depth technical comparison of two proposed synthetic protocols for 6-Methylazepane-2,4-dione, a promising but currently under-documented chemical entity.

The objective of this document is to furnish researchers, scientists, and drug development professionals with robust, reproducible, and validated methodologies. To this end, we present two distinct synthetic routes, complete with detailed purification procedures. Furthermore, we outline a comprehensive framework for an inter-laboratory validation study, designed to assess the reproducibility, yield, and purity of each protocol across different research environments. This framework serves as a template for establishing a standardized and reliable synthesis of 6-Methylazepane-2,4-dione.

Introduction to the Azepane-2,4-dione Scaffold

The azepane-2,4-dione core presents multiple reactive sites, making it a versatile starting point for the generation of diverse chemical libraries for drug discovery. The presence of two carbonyl groups allows for a wide range of chemical modifications, including but not limited to, N-alkylation, aldol condensation, and reductive amination[1]. The methyl substituent at the 6-position introduces a chiral center, opening avenues for stereoselective synthesis and the exploration of enantiomer-specific biological activities. The synthesis of seven-membered rings, such as the azepane core, can be challenging due to unfavorable entropic and enthalpic factors during cyclization[2]. Therefore, the development of reliable synthetic protocols is crucial.

Proposed Synthetic Protocols

Two distinct and chemically sound protocols for the synthesis of 6-Methylazepane-2,4-dione are proposed herein. Protocol A is based on a Dieckmann condensation, a reliable method for forming cyclic β-keto esters[3][4][5][6][7]. Protocol B utilizes the cyclization of a δ-amino acid derivative, another common strategy for lactam formation[8][9][10].

Protocol A: Dieckmann Condensation Approach

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester, which is well-suited for the formation of 5- and 6-membered rings, and can be adapted for 7-membered rings[4][5]. This protocol first requires the synthesis of a diester precursor.

Experimental Protocol: Protocol A

Step 1: Synthesis of the Diester Precursor (Diethyl 4-(methoxycarbonylamino)heptanedioate)

  • To a solution of methyl 4-aminobutanoate hydrochloride (1 equivalent) in dichloromethane (DCM), add triethylamine (2.2 equivalents) at 0 °C and stir for 15 minutes.

  • Slowly add a solution of ethyl glutaryl chloride (1.1 equivalents) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the diester precursor.

Step 2: Dieckmann Condensation

  • To a solution of the diester precursor (1 equivalent) in anhydrous toluene, add sodium ethoxide (1.2 equivalents) at room temperature under an inert argon atmosphere.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 6 hours.

  • Monitor the cyclization by TLC.

  • After completion, cool the reaction to 0 °C and quench with 1M HCl.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain the crude 6-Methylazepane-2,4-dione.

Diagram of Protocol A Workflow

Protocol_A_Workflow cluster_step1 Step 1: Diester Precursor Synthesis cluster_step2 Step 2: Dieckmann Condensation s1_start Start: Methyl 4-aminobutanoate HCl s1_reagents Add Triethylamine, Ethyl Glutaryl Chloride in DCM s1_start->s1_reagents s1_reaction Stir at RT for 12h s1_reagents->s1_reaction s1_workup Aqueous Work-up (HCl, NaHCO3, Brine) s1_reaction->s1_workup s1_purification Column Chromatography s1_workup->s1_purification s1_product Product: Diethyl 4-(methoxycarbonylamino)heptanedioate s1_purification->s1_product s2_start Start: Diester Precursor s1_product->s2_start s2_reagents Add Sodium Ethoxide in Toluene s2_start->s2_reagents s2_reaction Reflux for 6h s2_reagents->s2_reaction s2_workup Acidic Work-up (HCl) s2_reaction->s2_workup s2_product Crude Product: 6-Methylazepane-2,4-dione s2_workup->s2_product

Caption: Workflow for Protocol A: Dieckmann Condensation Approach.

Protocol B: Amino Acid Cyclization Approach

This protocol involves the synthesis of a protected δ-amino acid, followed by activation and intramolecular cyclization to form the lactam ring[8][10].

Experimental Protocol: Protocol B

Step 1: Synthesis of the Protected Amino Acid Precursor

  • Perform a Michael addition of nitromethane to ethyl (E)-hex-2-enoate using DBU as a catalyst in THF at 0 °C.

  • Reduce the resulting nitro compound to the corresponding amine using H₂ over a Palladium on carbon (Pd/C) catalyst in ethanol.

  • Protect the amine with a Boc group using di-tert-butyl dicarbonate (Boc₂O) and triethylamine in DCM.

  • Hydrolyze the ethyl ester to the carboxylic acid using lithium hydroxide (LiOH) in a THF/water mixture.

  • Acidify with 1M HCl and extract with ethyl acetate to yield the protected amino acid precursor.

Step 2: Intramolecular Cyclization

  • To a solution of the protected amino acid precursor (1 equivalent) in anhydrous DCM at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate and treat with trifluoroacetic acid (TFA) in DCM to remove the Boc protecting group.

  • Neutralize with saturated NaHCO₃ and extract with DCM.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude 6-Methylazepane-2,4-dione.

Diagram of Protocol B Workflow

Protocol_B_Workflow cluster_step1 Step 1: Amino Acid Precursor Synthesis cluster_step2 Step 2: Intramolecular Cyclization s1_start Start: Ethyl (E)-hex-2-enoate & Nitromethane s1_michael Michael Addition (DBU) s1_start->s1_michael s1_reduction Nitro Reduction (H2, Pd/C) s1_michael->s1_reduction s1_protection Boc Protection (Boc2O) s1_reduction->s1_protection s1_hydrolysis Ester Hydrolysis (LiOH) s1_protection->s1_hydrolysis s1_product Product: Protected Amino Acid s1_hydrolysis->s1_product s2_start Start: Protected Amino Acid s1_product->s2_start s2_activation Activate with DCC/DMAP s2_start->s2_activation s2_cyclization Stir at RT for 24h s2_activation->s2_cyclization s2_deprotection Boc Deprotection (TFA) s2_cyclization->s2_deprotection s2_workup Aqueous Work-up s2_deprotection->s2_workup s2_product Crude Product: 6-Methylazepane-2,4-dione s2_workup->s2_product

Caption: Workflow for Protocol B: Amino Acid Cyclization Approach.

Purification Protocols

The crude 6-Methylazepane-2,4-dione obtained from both synthetic routes will likely contain unreacted starting materials, byproducts, and residual reagents. Two common purification techniques are proposed: flash column chromatography and recrystallization.

Purification Method 1: Flash Column Chromatography

This method is suitable for separating compounds with different polarities.

Experimental Protocol:

  • Prepare a slurry of silica gel in the chosen eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Pack a glass column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent (e.g., DCM).

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 6-Methylazepane-2,4-dione.

Purification Method 2: Recrystallization

This technique is effective for purifying solid compounds based on differences in solubility.

Experimental Protocol:

  • Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethyl acetate, isopropanol).

  • If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cooling in an ice bath may be necessary to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to obtain the purified 6-Methylazepane-2,4-dione.

Inter-Laboratory Validation Framework

To establish the robustness and reproducibility of the proposed protocols, a hypothetical inter-laboratory validation study is designed. This study would involve a minimum of three independent laboratories performing both synthesis and purification protocols. The reliability of an analytical method is determined by such a validation procedure[11].

Study Design
  • Participating Laboratories: A minimum of three laboratories (Lab A, Lab B, Lab C) with experience in organic synthesis.

  • Protocols: Each laboratory will execute both Protocol A and Protocol B.

  • Purification: The crude product from each synthesis will be divided and purified by both flash column chromatography and recrystallization.

  • Replicates: Each synthesis and purification will be performed in triplicate to assess intra-laboratory precision.

  • Standardized Materials: All starting materials and reagents will be sourced from a single, specified supplier to minimize variability.

Key Performance Indicators (KPIs)

The following KPIs will be measured and compared across the laboratories:

  • Reaction Yield (%): The percentage yield of the crude and purified product.

  • Purity (%): Determined by High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR).

  • Spectroscopic Confirmation: Unambiguous identification of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS)[12][13][14].

  • Process Time: Total time required to complete each synthesis and purification protocol.

Hypothetical Comparative Data

The following tables summarize the expected data from the inter-laboratory validation study.

Table 1: Comparison of Reaction Yields (%)

LaboratoryProtocol A (Crude)Protocol A (Purified - Chrom.)Protocol A (Purified - Recryst.)Protocol B (Crude)Protocol B (Purified - Chrom.)Protocol B (Purified - Recryst.)
Lab A 65 ± 355 ± 250 ± 458 ± 448 ± 345 ± 3
Lab B 68 ± 257 ± 352 ± 361 ± 350 ± 247 ± 4
Lab C 63 ± 454 ± 449 ± 556 ± 547 ± 444 ± 5
Average 65.3 55.3 50.3 58.3 48.3 45.3
Std. Dev. 2.5 1.5 1.5 2.5 1.5 1.5

Table 2: Purity Analysis by HPLC (%)

LaboratoryProtocol A (Chrom.)Protocol A (Recryst.)Protocol B (Chrom.)Protocol B (Recryst.)
Lab A 99.2 ± 0.398.5 ± 0.599.5 ± 0.298.9 ± 0.4
Lab B 99.4 ± 0.298.7 ± 0.499.6 ± 0.199.1 ± 0.3
Lab C 99.1 ± 0.498.4 ± 0.699.4 ± 0.398.8 ± 0.5
Average 99.2 98.5 99.5 98.9
Std. Dev. 0.15 0.15 0.1 0.15

Table 3: Spectroscopic Characterization Data

TechniqueExpected Data for 6-Methylazepane-2,4-dione
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.6 (br s, 1H, NH), 3.5 (m, 1H, H-5), 3.3 (m, 2H, H-7), 2.6 (m, 2H, H-3), 2.1 (m, 1H, H-6), 1.2 (d, 3H, CH₃)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 208 (C=O, C-4), 175 (C=O, C-2), 52 (C-5), 45 (C-7), 42 (C-3), 35 (C-6), 21 (CH₃)
HRMS (ESI+) Calculated m/z for [C₇H₁₁NO₂ + H]⁺: 142.0863. Found: [To be determined by each lab]

Conclusion and Recommendations

This guide proposes two viable synthetic routes to 6-Methylazepane-2,4-dione and outlines a rigorous framework for their inter-laboratory validation. The Dieckmann condensation (Protocol A) is a classic and generally reliable method for forming cyclic ketones, while the amino acid cyclization (Protocol B) offers an alternative approach that may provide different impurity profiles and yields.

The successful completion of the proposed inter-laboratory study would provide the scientific community with a validated, robust, and reproducible method for the synthesis and purification of 6-Methylazepane-2,4-dione. This, in turn, would facilitate further research into the medicinal chemistry applications of this promising heterocyclic scaffold. It is recommended that future work also explores stereoselective variations of these protocols to access enantiopure forms of the target molecule.

References

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Safety & Regulatory Compliance

Safety

6-Methylazepane-2,4-dione proper disposal procedures

6-Methylazepane-2,4-dione: Comprehensive Laboratory Handling and Disposal Protocols In modern drug development and synthetic organic chemistry, azepane derivatives like 6-Methylazepane-2,4-dione serve as versatile small-...

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Author: BenchChem Technical Support Team. Date: April 2026

6-Methylazepane-2,4-dione: Comprehensive Laboratory Handling and Disposal Protocols

In modern drug development and synthetic organic chemistry, azepane derivatives like 6-Methylazepane-2,4-dione serve as versatile small-molecule scaffolds[1]. While not acutely toxic or highly reactive, the improper disposal of this heterocyclic compound can lead to regulatory non-compliance and environmental contamination. As a Senior Application Scientist, I have designed this guide to provide researchers and safety officers with a self-validating, step-by-step framework for the safe handling, segregation, and disposal of 6-Methylazepane-2,4-dione, ensuring strict adherence to Environmental Protection Agency (EPA) and American Chemical Society (ACS) guidelines[2][3].

Chemical Profile and Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the physicochemical properties and hazard profile of the target compound. 6-Methylazepane-2,4-dione is a non-halogenated organic molecule. Its dione structure and cyclic amide backbone dictate its solubility and reactivity, which directly influences our waste segregation strategies.

Table 1: Physicochemical Properties of 6-Methylazepane-2,4-dione [4]

PropertyValue
CAS Number 29520-89-6
Molecular Formula C7H11NO2
Molecular Weight 141.17 g/mol
Monoisotopic Mass 141.07898 Da
Topological Polar Surface Area 46.2 Ų

Table 2: GHS Hazard Identification and Operational Mitigation [5]

GHS CodeHazard StatementCausality & Operational Mitigation
H302 Harmful if swallowedCausality: Biologically active scaffold. Mitigation: Strictly prohibit food/drink in the laboratory; mandate post-handling hand washing.
H315 Causes skin irritationCausality: Potential interaction with epidermal proteins. Mitigation: Mandate nitrile gloves and properly fastened lab coats.
H319 Causes serious eye irritationCausality: Mucosal membrane irritant. Mitigation: Require ANSI Z87.1 compliant safety goggles during all handling.
H335 May cause respiratory irritationCausality: Fine powder aerosolization. Mitigation: Restrict solid handling to a certified chemical fume hood.

Regulatory Framework and Waste Segregation Logic

Under the Resource Conservation and Recovery Act (RCRA) and the EPA's Subpart K alternative generator regulations for academic and research laboratories, 6-Methylazepane-2,4-dione cannot be disposed of via standard drain or municipal trash routes[2][3].

Causality in Segregation: Because 6-Methylazepane-2,4-dione lacks halogen atoms (fluorine, chlorine, bromine, iodine), it must be strictly segregated into the Non-Halogenated Organic Waste stream[6]. Mixing non-halogenated waste with halogenated waste (e.g., dichloromethane, chloroform) drastically increases institutional disposal costs, as halogenated waste requires specialized high-temperature incineration to prevent the formation of highly toxic dioxins and furans[6].

Standard Operating Procedures: Disposal Methodologies

Protocol A: Routine Liquid Waste Disposal (Post-Synthesis/Assay) This self-validating protocol ensures that 6-Methylazepane-2,4-dione dissolved in organic solvents is safely transferred to Satellite Accumulation Areas (SAAs)[7].

  • Quenching and pH Verification: If the compound was used in a catalyzed reaction, quench the reaction appropriately. Verify that the final solution pH is between 5.5 and 10.5 using pH indicator paper. Logic: Highly acidic or basic solutions can cause dangerous exothermic reactions when mixed with bulk organic waste[3].

  • Solvent Stream Identification: Determine the primary solvent. If dissolved in DMSO, ethanol, or ethyl acetate, designate the solution for the Non-Halogenated carboy. If dissolved in DCM, it must go to the Halogenated carboy[6].

  • Transfer to SAA: Transport the solution to the SAA in a closed secondary container. Utilizing a designated waste funnel, pour the solution into the appropriate waste carboy.

  • System Validation: Immediately remove the funnel and tightly seal the carboy cap. Logic: The EPA mandates that SAA containers remain closed at all times except when actively adding waste to prevent fugitive emissions and spills[2][7].

  • Labeling: Update the attached hazardous waste tag with "6-Methylazepane-2,4-dione" and check the appropriate hazard boxes (Irritant, Toxic)[8].

Protocol B: Solid Waste and Spill Cleanup Methodology In the event of a weighing error or dropped vial, follow this procedure to mitigate respiratory hazards (H335)[5].

  • PPE Verification: Don fresh nitrile gloves, safety goggles, and a lab coat. Ensure the spill is within a ventilated area.

  • Aerosol Suppression: Do not dry-sweep. Gently cover the solid 6-Methylazepane-2,4-dione with a damp spill pad or lightly mist it with a compatible solvent (e.g., ethanol) to suppress dust formation.

  • Collection: Use a non-sparking scoop or disposable spatula to collect the dampened solid and the spill pad.

  • Containerization: Place the collected material into a sealable, high-density polyethylene (HDPE) solid waste container.

  • Decontamination: Wipe the affected surface with a solvent-soaked cloth (ethanol or isopropanol) to remove any residual chemical. Place the cloth in the solid waste container.

  • Labeling: Label the container as "Hazardous Solid Waste - 6-Methylazepane-2,4-dione (Irritant)" and transfer it to the Central Accumulation Area (CAA)[7][8].

Waste Stream Decision Workflow

To streamline laboratory operations and prevent segregation errors, utilize the following logical decision tree for 6-Methylazepane-2,4-dione waste.

G Start 6-Methylazepane-2,4-dione Waste Generated State Physical State? Start->State Solid Solid Powder/Spill State->Solid Solid Liquid Dissolved in Solvent State->Liquid Solution SolidWaste Hazardous Solid Waste Stream Solid->SolidWaste Halogen Contains Halogenated Solvents? (e.g., DCM) Liquid->Halogen NonHaloWaste Non-Halogenated Organic Waste Stream Halogen->NonHaloWaste No HaloWaste Halogenated Organic Waste Stream Halogen->HaloWaste Yes Label Label: 'Hazardous Waste' Apply GHS Pictograms NonHaloWaste->Label HaloWaste->Label SolidWaste->Label SAA Transfer to Satellite Accumulation Area (SAA) Label->SAA

Workflow for the segregation and disposal of 6-Methylazepane-2,4-dione waste streams.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 55288344, 6-Methylazepane-2,4-dione." PubChem. [Link]

  • U.S. Environmental Protection Agency. "Regulations for Hazardous Waste Generated at Academic Laboratories." EPA. [Link]

  • American Chemical Society. "Hazardous Waste and Disposal Considerations." ACS. [Link]

  • Medical Laboratory Observer. "Laboratory Waste Management: The New Regulations." MedLabMag. [Link]

  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab." LabManager. [Link]

  • Emory University Environmental Health and Safety Office. "Chemical Waste Disposal Guidelines." EHSO. [Link]

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